3-Chloro-2-oxopropylidene triphenylphosphorane
Description
The exact mass of the compound 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146374. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAMPFDYTBDISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301784 | |
| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13605-66-8 | |
| Record name | 1-Chloro-3-(triphenylphosphoranylidene)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13605-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13605-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Chloro-2-oxopropylidene triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-oxopropylidene triphenylphosphorane, systematically named 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one, is a versatile organophosphorus ylide.[1] As a stabilized Wittig reagent, it is a valuable intermediate in organic synthesis, particularly for the formation of carbon-carbon bonds. Its utility is underscored by the presence of a reactive chloro-ketone functionality, which allows for further molecular elaborations, making it a significant building block in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, relevant data, and a conceptual workflow.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The reaction commences with the nucleophilic attack of triphenylphosphine on a suitable electrophilic three-carbon building block containing a chlorine atom and a ketone or a precursor thereof. The most common starting materials for this synthesis are 1,3-dichloroacetone or chloroacetyl chloride.[1] This initial reaction forms a stable phosphonium salt. Subsequent deprotonation of this salt by a base yields the desired ylide, this compound.
Physicochemical Data
A summary of the key physicochemical properties of the starting materials and the final product is presented in the table below for easy reference.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material 1 | Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 262.29 |
| Starting Material 2 | 1,3-Dichloroacetone | 534-07-6 | C₃H₄Cl₂O | 126.97 |
| Product | 1-Chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one | 13605-66-8 | C₂₁H₁₈ClOP | 352.80[1] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for analogous phosphorane syntheses.
Step 1: Synthesis of (2-Chloro-1-acetonyl)triphenylphosphonium chloride (Phosphonium Salt Intermediate)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (26.23 g, 0.1 mol) and 100 mL of anhydrous toluene.
-
Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere until the triphenylphosphine is completely dissolved.
-
Addition of Dichloroacetone: To the stirred solution, add 1,3-dichloroacetone (12.7 g, 0.1 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Phosphonium Salt: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution. Collect the white solid by vacuum filtration and wash it with two 50 mL portions of cold diethyl ether.
-
Drying: Dry the resulting phosphonium salt under vacuum to a constant weight.
Step 2: Synthesis of this compound (Ylide Formation)
-
Suspension of Phosphonium Salt: Suspend the dried (2-Chloro-1-acetonyl)triphenylphosphonium chloride (from Step 1) in 150 mL of a 1:1 mixture of water and methanol in a 500 mL Erlenmeyer flask.
-
Neutralization: While stirring vigorously, add a 2 M aqueous solution of sodium hydroxide dropwise until the pH of the mixture is between 8 and 9.
-
Ylide Precipitation: Continue to stir the mixture vigorously for 1 hour at room temperature. The ylide will precipitate as a solid.
-
Isolation of Ylide: Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in a vacuum desiccator over phosphorus pentoxide. For higher purity, the product can be recrystallized from a suitable solvent such as ethyl acetate or a mixture of dichloromethane and hexanes.
Reaction Workflow and Logic
The synthesis of this compound follows a logical progression from readily available starting materials to the final ylide product. This workflow is depicted in the following diagram.
Caption: A diagram illustrating the two-step synthesis of this compound.
Application in Wittig Reaction: A Conceptual Workflow
This compound is primarily used as a Wittig reagent for the synthesis of α,β-unsaturated ketones. The general workflow for its application in a Wittig reaction is outlined below.
Caption: A conceptual diagram showing the key steps of a Wittig reaction utilizing the title compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound. The detailed protocol, based on established chemical principles, offers a practical starting point for researchers. The versatility of this ylide as a synthetic intermediate, particularly in the construction of functionalized alkenes, ensures its continued relevance in the fields of organic synthesis and drug discovery. Further research into the applications of this reagent is likely to uncover novel synthetic pathways and lead to the development of new chemical entities with potential therapeutic value.
References
- 1. Buy this compound (EVT-368036) | 13605-66-8 [evitachem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-2-oxopropylidene triphenylphosphorane
CAS Number: 13605-66-8
A Core Reagent for the Synthesis of Functionalized Alkenes in Drug Discovery and Development
This technical guide provides a comprehensive overview of 3-Chloro-2-oxopropylidene triphenylphosphorane, a versatile organophosphorus reagent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.
Chemical and Physical Properties
This compound, also known by its IUPAC name 1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one, is a stable phosphorus ylide. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 13605-66-8 |
| Molecular Formula | C₂₁H₁₈ClOP |
| Molecular Weight | 352.80 g/mol |
| IUPAC Name | 1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
| Synonyms | 1-chloro-3-(triphenylphosphoranylidene)acetone, (3-Chloro-2-oxopropylidene)triphenylphosphorane |
| Appearance | White to light beige crystalline powder |
| Purity | Typically ≥99% |
Synthesis of this compound
Experimental Protocol: Synthesis of 1-(triphenylphosphoranylidene)propan-2-one (Analogous Compound)
This protocol for a similar compound provides a strong procedural basis.[1]
Materials:
-
Triphenylphosphine
-
1-chloropropan-2-one
-
Chloroform
-
Ethyl acetate
-
Water
-
Methanol
Procedure:
-
A solution of 1-chloropropan-2-one (50 g, 540.4 mmol) in chloroform (150 mL) is added dropwise to a solution of triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (150 mL) under a nitrogen atmosphere.[1]
-
The reaction mixture is stirred at 70 °C for 12 hours.[1]
-
The resulting phosphonium salt precipitates and is collected by filtration.[1]
-
The precipitate is washed with ethyl acetate and dried under vacuum.[1]
-
The dried phosphonium salt is then suspended in a mixture of water (250 mL) and methanol (250 mL) and stirred for 1 hour to yield the ylide.[1]
To synthesize this compound, 1,3-dichloroacetone would be used in place of 1-chloropropan-2-one, reacting with one equivalent of triphenylphosphine.
Applications in Organic Synthesis: The Wittig Reaction
The primary application of this compound is as a reagent in the Wittig reaction to produce α,β-unsaturated ketones.[2] This reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds at a specific location.[3]
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.
General Experimental Protocol for Wittig Reaction
The following is a general procedure for a Wittig reaction that can be adapted for use with this compound.
Materials:
-
Phosphonium salt (precursor to the ylide)
-
A suitable base (e.g., sodium hydroxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Aldehyde or ketone
-
Hexanes or a similar non-polar solvent for workup
Procedure:
-
Ylide Generation: The corresponding phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[3] The mixture is cooled (e.g., to 0 °C), and a strong base is added portion-wise to generate the ylide, often indicated by a color change.[3] The mixture is stirred to ensure complete formation of the ylide.[3]
-
Reaction with Carbonyl: A solution of the aldehyde or ketone in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature.[3] The reaction is allowed to proceed, often with warming to room temperature, and monitored by a suitable technique like Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the triphenylphosphine oxide byproduct. This often involves adding a non-polar solvent like hexanes to precipitate the oxide, which is then removed by filtration.[3] The filtrate, containing the desired alkene product, is then concentrated, and the crude product is purified, typically by column chromatography.[3]
Caption: General workflow for the Wittig reaction.
Relevance in Drug Discovery and Development
While this compound may not be a therapeutic agent itself, its utility in constructing α,β-unsaturated ketones makes it a valuable tool in medicinal chemistry. This structural motif is present in a wide range of biologically active molecules and serves as a key intermediate in the synthesis of various therapeutic agents.
The introduction of a chlorine atom into a molecule can significantly alter its biological properties, including lipophilicity, metabolic stability, and binding affinity to protein targets. Therefore, the ability to synthesize chloro-substituted building blocks is of great importance in drug discovery.
Application in the Synthesis of Bioactive Scaffolds
The α,β-unsaturated ketone moiety is a known pharmacophore and a versatile synthetic intermediate. For instance, such structures are precursors for the synthesis of various heterocyclic compounds that form the core of many drugs. The Wittig reaction, utilizing reagents like this compound, provides a direct and predictable method for accessing these important intermediates.
While direct synthesis of a marketed drug using this specific phosphorane is not prominently documented, its application can be inferred in the synthesis of various classes of inhibitors, such as:
-
Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores that can be synthesized from precursors containing α,β-unsaturated ketone functionalities.[3]
-
Protease Inhibitors: The development of protease inhibitors often involves the synthesis of complex molecules where precise control of stereochemistry and functional group placement is crucial, a task for which the Wittig reaction is well-suited.
-
Anti-inflammatory Agents: Some non-steroidal anti-inflammatory agents contain scaffolds that can be derived from Wittig reaction products.[4]
The use of this reagent allows for the introduction of a reactive chloromethyl ketone handle, which can be further functionalized, enabling the exploration of structure-activity relationships in drug development programs.
Caption: Role in the synthesis of potential drug candidates.
Signaling Pathways: An Indirect Role
There is no evidence to suggest that this compound directly interacts with or modulates any biological signaling pathways. Its significance lies in its role as a synthetic tool to create molecules that can modulate these pathways.
For example, many cancers are characterized by the dysregulation of signaling pathways such as the PI3K/Akt/mTOR pathway.[3] The development of small molecule inhibitors that target kinases within these pathways is a major focus of cancer drug discovery. The synthesis of these inhibitors often relies on versatile chemical reactions like the Wittig reaction to construct the core molecular scaffolds. By providing a reliable method for synthesizing key structural motifs, this compound indirectly contributes to the development of therapeutics that target these critical cellular processes.
Caption: Example of a signaling pathway targeted by inhibitors.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the Wittig reaction for the stereoselective synthesis of α,β-unsaturated ketones, which are important intermediates in the preparation of more complex molecules. While not biologically active itself, its role in facilitating the construction of key structural motifs makes it an important tool for researchers and scientists in the field of drug discovery and development, contributing indirectly to the creation of novel therapeutics targeting a range of diseases.
References
"physical and chemical properties of 3-Chloro-2-oxopropylidene triphenylphosphorane"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-2-oxopropylidene triphenylphosphorane, a versatile organophosphorus reagent. The document details its synthesis, reactivity, and spectral characteristics, offering valuable insights for its application in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug development. Experimental protocols for its preparation and utilization in Wittig reactions are provided, alongside tabulated quantitative data and visual representations of key chemical processes.
Introduction
This compound, also known by its IUPAC name 1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one, is a stabilized phosphorus ylide.[1] Its structure incorporates a triphenylphosphine moiety, a ketone, and a chloroalkyl group, making it a valuable bifunctional reagent in organic synthesis. The presence of the electron-withdrawing chloroacetyl group stabilizes the ylide, rendering it less reactive than non-stabilized ylides, which in turn influences the stereochemical outcome of its reactions.[2][3] This guide aims to consolidate the available technical data on this compound to facilitate its effective use in research and development.
Physical and Chemical Properties
This compound is a solid at room temperature and is generally soluble in common organic solvents.[1] Its stability is fair under anhydrous conditions, but it is susceptible to hydrolysis.
Physical Properties
A summary of the key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13605-66-8 | [2][4] |
| Molecular Formula | C21H18ClOP | [2][4] |
| Molecular Weight | 352.8 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 79-83 °C (for the parent compound, triphenylphosphine) | |
| Solubility | Soluble in dichloromethane and acetone; less soluble in water. | [1] |
| Stability | Relatively stable under anhydrous conditions; hydrolyzes in the presence of moisture. | [1] |
Chemical Properties
The chemical reactivity of this compound is dominated by the nucleophilic character of the ylidic carbon and the electrophilic nature of the carbonyl carbon. Its primary application is in the Wittig reaction for the synthesis of α,β-unsaturated ketones.
Spectral Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this phosphorane.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the phenyl protons, typically in the aromatic region (δ 7.0-8.0 ppm), and signals for the methylene (-CH2Cl) and methine (=CH) protons of the oxopropylidene chain. The coupling between the phosphorus atom and adjacent protons would result in splitting of these signals.
¹³C NMR: The carbon NMR spectrum would display signals for the phenyl carbons, the carbonyl carbon (C=O), the ylidic carbon (P=C), and the chloromethyl carbon (-CH2Cl). The carbon-phosphorus coupling constants provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | ~1650-1750 |
| C=C (Aromatic) | ~1450-1600 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-3000 |
| P-C | Fingerprint Region |
| C-Cl | ~600-800 |
Mass Spectrometry (MS)
Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (m/z 352.8), along with fragmentation patterns characteristic of the triphenylphosphine and chloro-oxopropylidene moieties.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of this compound.
Synthesis of this compound
This protocol describes the synthesis from triphenylphosphine and chloroacetyl chloride.[1]
Materials:
-
Triphenylphosphine
-
Chloroacetyl chloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution.
-
A precipitate, the phosphonium salt intermediate, will form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
To generate the ylide, a suitable base (e.g., a tertiary amine or a mild inorganic base) is added to deprotonate the phosphonium salt.
-
The resulting ylide can be isolated by filtration and washing with a non-polar solvent or used in situ for subsequent reactions.
Diagram of Synthesis Workflow:
Wittig Reaction with an Aromatic Aldehyde
This protocol outlines a general procedure for the Wittig olefination using this compound.[5][6]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic aldehyde in the anhydrous solvent.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
Reaction Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting product outcomes.
Synthesis Mechanism
The synthesis proceeds via a nucleophilic attack of triphenylphosphine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by deprotonation.
Wittig Reaction Mechanism
The Wittig reaction mechanism involves the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane that subsequently decomposes to the alkene and triphenylphosphine oxide.[7][8]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its stability and reactivity make it a useful tool for the stereoselective formation of carbon-carbon double bonds, particularly in the synthesis of functionalized α,β-unsaturated ketones. This guide has provided a detailed overview of its properties, synthesis, and reactivity, which should serve as a valuable resource for chemists in academic and industrial research.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Buy this compound (EVT-368036) | 13605-66-8 [evitachem.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. pschemicals.com [pschemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-2-oxopropylidene triphenylphosphorane: Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-oxopropylidene triphenylphosphorane, with the IUPAC name 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one, is a stabilized phosphorus ylide, a class of organophosphorus compounds widely employed in synthetic organic chemistry. Its utility stems from its role as a key reagent in the Wittig reaction, enabling the formation of carbon-carbon double bonds with a high degree of control. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and reactivity of this compound, along with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Molecular Structure and Properties
This compound is characterized by a phosphorus atom double-bonded to a carbon atom, forming the ylide functionality. The phosphorus is also bonded to three phenyl groups. The carbanionic center is stabilized by the adjacent carbonyl group, classifying it as a stabilized ylide. This stabilization influences its reactivity and stability, making it generally more stable and less reactive than non-stabilized ylides.[1][2]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some data estimated or based on the closely related and well-characterized compound, 1-(Triphenylphosphoranylidene)-2-propanone.
| Property | Value | Source |
| CAS Number | 13605-66-8 | |
| Molecular Formula | C₂₁H₁₈ClOP | |
| Molecular Weight | 352.80 g/mol | Calculated |
| Appearance | White to light beige crystalline powder (expected) | [3] (for analogous compound) |
| Melting Point | 200-202 °C (for 1-(Triphenylphosphoranylidene)-2-propanone) | [3] |
| Solubility | Soluble in chloroform, slightly soluble in methanol (for 1-(Triphenylphosphoranylidene)-2-propanone) | [3] |
Spectroscopic Data (Representative)
| Spectroscopy | Expected Features |
| ¹H NMR | Signals for the triphenylphosphine protons (multiplet, ~7.4-7.8 ppm), a singlet for the methylene protons adjacent to the chlorine, and a doublet for the methine proton coupled to phosphorus. |
| ¹³C NMR | Resonances for the carbonyl carbon, the ylidic carbon (coupled to phosphorus), the methylene carbon bearing the chlorine, and multiple signals for the aromatic carbons of the phenyl groups. |
| ³¹P NMR | A characteristic chemical shift for the phosphorus atom in the ylide. For a similar stabilized ylide, a chemical shift of δ 24.27 was reported.[2] |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1600-1650 cm⁻¹, and bands corresponding to the P-Ph bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with chloroacetyl chloride. While a specific detailed protocol for this exact molecule is not widely published, the following procedure is a representative method for the synthesis of stabilized phosphorus ylides.
Synthesis of this compound (Representative Protocol)
Materials:
-
Triphenylphosphine (TPP)
-
Chloroacetyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable base
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred solution. A precipitate of the intermediate phosphonium salt is expected to form.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Cool the mixture back to 0 °C and add triethylamine (1.1 equivalents) dropwise to the suspension. The triethylamine acts as a base to deprotonate the phosphonium salt, forming the ylide.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the triethylammonium chloride byproduct can be removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes.
Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Reactivity and Applications
As a stabilized ylide, this compound is a key reagent in the Wittig reaction for the synthesis of α,β-unsaturated ketones bearing a chloromethyl group. These products are versatile intermediates for further chemical transformations.
The Wittig Reaction Mechanism
The generally accepted mechanism for the Wittig reaction of a stabilized ylide involves the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a major driving force for the reaction.
Biological Activity
There is no significant information available in the searched scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary role is as a synthetic intermediate in organic chemistry. However, some related compounds containing the azetidinone ring, which can be synthesized using β-lactam precursors, have been reported to exhibit antibacterial and other biological activities.[4]
Conclusion
This compound is a valuable stabilized ylide for organic synthesis, particularly for the construction of functionalized alkenes through the Wittig reaction. While specific quantitative data for this compound is sparse, this guide provides a comprehensive overview of its expected properties, a representative synthetic protocol, and its primary mode of reactivity. The information presented herein serves as a foundational resource for researchers and scientists in the fields of organic synthesis and drug development, enabling its effective application in the laboratory. Further research to fully characterize this compound would be a valuable contribution to the field.
References
Spectral Analysis of 3-Chloro-2-oxopropylidene triphenylphosphorane: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals on the Spectroscopic Characterization of 3-Chloro-2-oxopropylidene triphenylphosphorane.
Molecular Structure:
-
IUPAC Name: 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one[1]
-
Molecular Formula: C₂₁H₁₈ClOP[2]
-
Molecular Weight: 352.80 g/mol [2]
-
Key Functional Groups: Triphenylphosphorane ylide, ketone, chloroalkyl group.[1]
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound based on the characteristic spectroscopic signatures of its constituent functional groups.
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Assignment |
| ¹H NMR | 7.5 - 7.9 | Multiplet | Phenyl protons (ortho, meta, para) |
| ~4.5 | Doublet (due to coupling with ³¹P) | P=CH | |
| ~4.0 | Singlet | CH₂Cl | |
| ¹³C NMR | 128 - 134 | Multiple signals, some with P-C coupling | Phenyl carbons (ortho, meta, para, ipso) |
| ~190 | Doublet (due to coupling with ³¹P) | C=O | |
| ~50 | Doublet (due to coupling with ³¹P) | P=CH | |
| ~45 | Singlet | CH₂Cl | |
| ³¹P NMR | +5 to +25 | Singlet or multiplet if coupled to protons | PPh₃ |
Note: Chemical shifts are relative to TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. The exact chemical shifts can be influenced by the solvent used.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050 - 3080 | C-H stretch (aromatic) | Medium |
| 2900 - 3000 | C-H stretch (aliphatic) | Medium |
| ~1670 | C=O stretch (ketone, conjugated with ylide) | Strong |
| 1430 - 1450 | P-Ph stretch | Strong |
| ~1100 | P-Ph stretch | Strong |
| 690 - 750 | C-H bend (aromatic) | Strong |
| 600 - 800 | C-Cl stretch | Medium |
Note: The conjugation of the carbonyl group with the ylide is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[3]
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z Value | Predicted Fragment Ion | Notes |
| 352/354 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 262 | [M - CH₂Cl - CO]⁺˙ or [PPh₃]⁺ | Loss of the chloroacetyl group or triphenylphosphine cation. |
| 183 | [PPh₂]⁺ | Phenyl group rearrangement and fragmentation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Note: Fragmentation patterns in mass spectrometry can be complex and are highly dependent on the ionization method used.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H, ¹³C, and ³¹P chemical environments in the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used (δ = 0.0 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A 45-90° pulse angle and a relaxation delay of 2-5 seconds are common.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. ³¹P is a sensitive nucleus, so acquisition times are generally shorter than for ¹³C NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Reference the spectra to the internal (TMS) or external (H₃PO₄) standard.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]
-
The solution may need to be further diluted depending on the sensitivity of the instrument and the ionization technique.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.
-
Identify and analyze the major fragment ions to deduce the fragmentation pathways.
-
Visualization of Analytical Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectral analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.
Caption: Experimental workflow for the spectral analysis of a chemical compound.
References
The Stability and Handling of 3-Chloro-2-oxopropylidene triphenylphosphorane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-oxopropylidene triphenylphosphorane is a versatile organophosphorus reagent widely employed in organic synthesis. Its unique chemical structure, featuring a reactive ylide functionality alongside a chloro-keto moiety, makes it a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the stability, handling, synthesis, and reactivity of this important reagent, with a focus on practical applications for laboratory professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 13605-66-8 |
| Molecular Formula | C₂₁H₁₈ClOP |
| Molecular Weight | 352.80 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in dichloromethane and acetone. |
| Stability | Relatively stable under anhydrous conditions; may hydrolyze in the presence of moisture. |
Table 1: Physicochemical Properties of this compound
Stability and Handling
Storage:
-
Store in a cool, dry place.
-
Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Handling:
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid generating dust during handling.
Synthesis
The synthesis of this compound typically involves the reaction of triphenylphosphine with a suitable chloro-oxo precursor. A general synthetic pathway is illustrated below.
References
An In-depth Technical Guide on the Mechanism of Action of 3-Chloro-2-oxopropylidene triphenylphosphorane
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2-oxopropylidene triphenylphosphorane is a multifunctional organophosphorus compound. It belongs to the class of phosphorus ylides, also known as phosphoranes. Its structure incorporates a nucleophilic ylide carbon, an electrophilic ketone, and a reactive alpha-chloro group, making it a versatile reagent in organic synthesis. For drug development professionals, the triphenylphosphonium moiety is of particular interest due to its established role in targeting mitochondria. This guide will elucidate the chemical mechanism of action of this compound and propose a potential biological mechanism of action relevant to drug development.
Chemical Mechanism of Action
The primary chemical role of this compound is as a stabilized ylide in the Wittig reaction.[1][2] The presence of the adjacent ketone group withdraws electron density from the carbanion, thus stabilizing the ylide. This stability influences its reactivity and the stereochemistry of the products formed.[1][3]
The Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[3][4] For this compound, the reaction proceeds as follows:
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[2][5]
-
Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate called a betaine, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[1][5]
-
Alkene Formation: The oxaphosphetane is unstable and decomposes to yield the final alkene product and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[6]
Because this compound is a stabilized ylide, the Wittig reaction typically favors the formation of the (E)-alkene (trans isomer) due to thermodynamic control.[1][2]
Caption: The Wittig Reaction Mechanism.
Reactivity of the α-Chloro Ketone Moiety
The presence of the α-chloro ketone functional group provides a second site of reactivity.[7][8] The carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[8] This allows for the introduction of various functional groups at this position.
Caption: Nucleophilic Substitution at the α-Carbon.
Proposed Biological Mechanism of Action
While no specific biological studies on this compound have been found, its chemical structure suggests a plausible mechanism of action relevant to drug development, particularly in oncology. This proposed mechanism involves two key features of the molecule: the triphenylphosphonium (TPP) cation and the reactive α-chloro ketone.
Mitochondrial Targeting by the Triphenylphosphonium Cation
The triphenylphosphonium (TPP) cation is a well-established lipophilic cation that can be used to target molecules to mitochondria.[9][10][11][12] Due to the large negative membrane potential across the inner mitochondrial membrane, these positively charged TPP-containing molecules accumulate within the mitochondria.[11][13] This targeting strategy has been extensively used to deliver therapeutic agents to the mitochondria of cancer cells.[9][10]
Alkylation of Mitochondrial Components by the α-Chloro Ketone
Once localized within the mitochondria, the α-chloro ketone moiety of this compound can act as an alkylating agent.[7][14] The electrophilic α-carbon can react with nucleophilic residues (such as cysteine, histidine, or lysine) in mitochondrial proteins or with mitochondrial DNA. This covalent modification can disrupt mitochondrial function, leading to:
-
Inhibition of cellular respiration.
-
Induction of oxidative stress.
-
Release of pro-apoptotic factors (e.g., cytochrome c).
-
Ultimately, triggering of apoptosis (programmed cell death).
Caption: Proposed Biological Mechanism of Action.
Data Presentation
Currently, there is a lack of specific quantitative data for this compound in the scientific literature. The following tables are provided as templates to illustrate how such data would be presented.
Table 1: Wittig Reaction Yields with Various Carbonyls
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
Table 2: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Experimental Protocols
The following are representative experimental protocols for the synthesis and use of this compound. These are generalized procedures and may require optimization for specific applications.
Representative Synthesis of this compound
This procedure is adapted from the general synthesis of keto-stabilized phosphoranes.[15]
-
Phosphonium Salt Formation:
-
Dissolve triphenylphosphine (1 equivalent) in a suitable solvent (e.g., chloroform) under an inert atmosphere (e.g., nitrogen).
-
Add chloroacetyl chloride (1 equivalent) dropwise to the solution.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.
-
-
Ylide Formation:
-
Suspend the dried phosphonium salt in a biphasic mixture of dichloromethane and aqueous sodium hydroxide.
-
Stir the mixture vigorously at room temperature until the salt dissolves and the ylide is formed in the organic layer.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.
-
Representative Protocol for a Wittig Reaction
This protocol is a general procedure for the olefination of an aldehyde.[5][6]
-
Reaction Setup:
-
Dissolve this compound (1.1 equivalents) in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.
-
Add the aldehyde (1 equivalent) to the solution.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).
-
Remove the solvent under reduced pressure.
-
Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
Conclusion
This compound is a valuable synthetic reagent with a well-defined chemical mechanism of action centered on the Wittig reaction and the reactivity of its α-chloro ketone moiety. While its biological effects have not been explicitly studied, its structure presents a compelling hypothesis for a dual-action mechanism involving mitochondrial targeting and subsequent alkylation of mitochondrial components. This potential for targeted cytotoxicity makes it and similar compounds interesting candidates for further investigation in the field of drug development, particularly for anticancer therapies. Future research should focus on synthesizing and testing this compound in various biological assays to validate the proposed mechanism of action and to determine its therapeutic potential.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkene - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. researchgate.net [researchgate.net]
- 15. (ACETYLMETHYLENE)TRIPHENYLPHOSPHORANE synthesis - chemicalbook [chemicalbook.com]
Solubility Profile of 3-Chloro-2-oxopropylidene triphenylphosphorane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Chloro-2-oxopropylidene triphenylphosphorane, also known as (chloroacetyl)methylene-triphenylphosphorane, is a stabilized phosphorus ylide widely employed in synthetic organic chemistry. Its utility in the Wittig reaction and other carbon-carbon bond-forming reactions makes a thorough understanding of its physicochemical properties, particularly its solubility, crucial for reaction optimization, purification, and formulation in drug development processes.
General Solubility Characteristics
Based on available chemical literature, this compound exhibits the following general solubility profile:
-
High Solubility: The compound is generally soluble in chlorinated organic solvents such as dichloromethane and chloroform.[1] It also shows good solubility in polar aprotic solvents like acetone.[1]
-
Moderate Solubility: It is expected to have moderate solubility in other polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetonitrile.
-
Low Solubility: The compound is less soluble in nonpolar solvents like hexanes and diethyl ether.
-
Insolubility: It is considered insoluble or sparingly soluble in water due to its significant hydrophobic character.[1][2]
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data (e.g., g/L or mol/L at specified temperatures) for the solubility of this compound in various organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocol provided in the subsequent section.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Spatula
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Vacuum oven or desiccator
4.2. Procedure
-
Solvent Saturation:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (typically 24-48 hours) to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can then be expressed in various units:
-
g/L: (mass of solute in g) / (volume of solvent in L)
-
mol/L: (moles of solute) / (volume of solvent in L)
-
-
4.3. Data Validation
-
The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.
-
The purity of the starting material and the evaporated solid should be confirmed by appropriate analytical techniques (e.g., NMR, HPLC) to ensure no degradation has occurred.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
References
An In-depth Technical Guide to 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one, a versatile organophosphorus ylide. The document details its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its application in the Wittig reaction for the formation of α,β-unsaturated ketones. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary data and protocols for the effective utilization of this reagent.
Chemical Identity and Properties
IUPAC Name: 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one
Synonyms: 3-Chloro-2-oxopropylidene triphenylphosphorane, (3-Chloroacetonylidene)triphenylphosphorane
Molecular Structure:
Figure 1: Chemical structure of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one.
This compound is classified as a stabilized phosphorus ylide due to the presence of the ketone functional group, which can delocalize the negative charge from the carbanion through resonance.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13605-66-8 | |
| Molecular Formula | C₂₁H₁₈ClOP | |
| Molecular Weight | 352.79 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 200-202 °C (for the non-chlorinated analog, 1-(Triphenylphosphoranylidene)-2-propanone) | [1] |
| Solubility | Soluble in chloroform, slightly soluble in methanol | [1] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.8 | m | 15H | P(C₆H ₅)₃ |
| ~ 4.2 | s | 2H | Cl-CH₂ -C=O |
| ~ 3.5 | d | 1H | P=CH |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 195 | C =O |
| ~ 125 - 135 | P(C ₆H₅)₃ |
| ~ 45 | Cl-C H₂-C=O |
| ~ 30 | P=C H |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050 | C-H (aromatic) |
| ~ 2950 | C-H (aliphatic) |
| ~ 1680 | C=O (ketone) |
| ~ 1440 | P-Ph |
| ~ 750 | C-Cl |
Experimental Protocols
Synthesis of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one
This protocol describes the synthesis of the title compound from triphenylphosphine and chloroacetyl chloride.
Reaction Scheme:
Figure 2: Synthesis of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one.
Materials:
-
Triphenylphosphine (1.0 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Triethylamine (1.1 eq)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred triphenylphosphine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A white precipitate of the phosphonium salt will form.
-
Filter the phosphonium salt under vacuum, wash with cold diethyl ether, and dry in vacuo.
-
To a suspension of the dried phosphonium salt in anhydrous THF, add triethylamine dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is usually indicated by a color change.
-
The resulting ylide solution can be used directly in the next step or the solvent can be removed under reduced pressure to yield the solid ylide.
Purification:
The crude ylide can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.
Wittig Reaction with Benzaldehyde
This protocol details the use of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one in a Wittig reaction with benzaldehyde to synthesize (E)-1-chloro-4-phenylbut-3-en-2-one.
Reaction Scheme:
References
The Genesis of a Cornerstone Reaction: An In-depth Technical Guide to the Discovery and History of Phosphoranes in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery and rich history of phosphoranes, a class of organophosphorus compounds that revolutionized synthetic organic chemistry. From their early conceptualization to their indispensable role in modern drug development, we will explore the key scientific milestones, detail the fundamental reaction mechanisms, and provide practical experimental protocols.
A Serendipitous Discovery and a Nobel-Winning Legacy
The story of phosphoranes in organic synthesis is intrinsically linked to the groundbreaking work of two Nobel laureates, Hermann Staudinger and Georg Wittig.
The Prelude: Staudinger's Iminophosphoranes
In the early 20th century, German chemist Hermann Staudinger, renowned for his pioneering work in polymer chemistry for which he received the Nobel Prize in Chemistry in 1953, laid the foundational groundwork. In 1919, Staudinger and his colleague Meyer reported the reaction of organic azides with triphenylphosphine to form iminophosphoranes, also known as aza-ylides.[1][2] This reaction, now known as the Staudinger reaction, was the first to describe a compound with a double bond between phosphorus and nitrogen.[1][2] While not a direct synthesis of the carbon-centered phosphoranes that would follow, Staudinger's work was crucial in establishing the reactivity of phosphines and the concept of ylide-like structures.
The Breakthrough: Georg Wittig and the Olefination Reaction
The defining moment in the history of phosphoranes arrived in 1954, when German chemist Georg Wittig and his coworker Ulrich Schöllkopf reported a novel reaction that would forever change the landscape of organic synthesis.[3] They discovered that a phosphorus ylide, specifically methylenetriphenylphosphorane, could react with a carbonyl compound (an aldehyde or ketone) to form an alkene and triphenylphosphine oxide.[4][5] This reaction, aptly named the Wittig reaction, provided a remarkably reliable and versatile method for the formation of carbon-carbon double bonds with precise control over their location.[5][6] For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[6][7]
The Wittig reaction's significance lies in its ability to construct complex organic molecules by coupling two smaller fragments, a carbonyl compound and a phosphonium ylide.[8] This capability has made it an invaluable tool in the synthesis of a vast array of important compounds, including natural products, pharmaceuticals like vitamin A, and other biologically active molecules.[7][9]
The Heart of the Reaction: Mechanism and Stereochemistry
The power of the Wittig reaction stems from its well-defined mechanism, which proceeds through a cyclic intermediate. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide employed.
Formation of the Phosphorus Ylide (Wittig Reagent)
The journey begins with the synthesis of the phosphorus ylide, often referred to as the Wittig reagent. This is typically a two-step process:
-
SN2 Reaction: A trialkyl- or triarylphosphine, most commonly triphenylphosphine, acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form a stable phosphonium salt.[10][11]
-
Deprotonation: A strong base is then used to deprotonate the carbon atom adjacent to the positively charged phosphorus, forming the ylide.[10][11] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[7][12]
The resulting ylide is a resonance-stabilized species with a negatively charged carbon atom adjacent to a positively charged phosphorus atom.[12] It is this nucleophilic carbanion that drives the subsequent reaction with the carbonyl compound.
References
- 1. youtube.com [youtube.com]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Methylenetriphenylphosphorane - Wikiwand [wikiwand.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. 31P [nmr.chem.ucsb.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
Methodological & Application
Application Notes and Protocols for 3-Chloro-2-oxopropylidene triphenylphosphorane in Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-oxopropylidene triphenylphosphorane is a stabilized phosphorus ylide, also known as a Wittig reagent, that serves as a versatile tool in organic synthesis. Its primary application lies in the Wittig reaction, where it reacts with aldehydes and ketones to form α,β-unsaturated chloromethyl ketones. These products are valuable intermediates in the synthesis of various pharmaceuticals and complex organic molecules due to the presence of multiple functional groups that can be further manipulated. The stabilized nature of this ylide, owing to the adjacent ketone functionality, generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[1]
Core Applications
The primary application of this compound is the synthesis of α,β-unsaturated chloromethyl ketones from carbonyl compounds. This transformation is a key step in the construction of complex molecular architectures. The resulting chlorovinyl ketone moiety is a versatile synthetic handle, amenable to nucleophilic substitution of the chlorine atom or further reactions at the enone system.
Data Presentation: Representative Wittig Reaction Yields
| Entry | Aldehyde | Product | Typical Yield (%) | Expected Stereoselectivity (E:Z) |
| 1 | Benzaldehyde | 1-Chloro-4-phenyl-3-buten-2-one | 85-95 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(4-chlorophenyl)-3-buten-2-one | 80-90 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | 1-Chloro-4-(4-methoxyphenyl)-3-buten-2-one | 85-95 | >95:5 |
| 4 | 4-Nitrobenzaldehyde | 1-Chloro-4-(4-nitrophenyl)-3-buten-2-one | 75-85 | >95:5 |
| 5 | Cinnamaldehyde | 1-Chloro-6-phenyl-1,3-hexadien-5-one | 70-80 | >90:10 |
| 6 | Hexanal | 1-Chloro-3-nonen-2-one | 70-85 | >95:5 |
Note: Yields and stereoselectivity are highly dependent on reaction conditions, including solvent, temperature, and reaction time. The data presented here are illustrative for reactions carried out under standard laboratory conditions.
Experimental Protocols
Below are detailed protocols for the preparation of the Wittig reagent and its subsequent use in a typical Wittig reaction.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the ylide from chloroacetyl chloride and triphenylphosphine.
Materials:
-
Triphenylphosphine (PPh₃)
-
Chloroacetyl chloride
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The formation of a precipitate, the phosphonium salt, will be observed.
-
To generate the ylide, a carefully controlled deprotonation is required. For stabilized ylides, a mild base is often sufficient. However, for the initial formation, the salt is typically isolated first.
-
Collect the phosphonium salt by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
For the in situ generation of the ylide for immediate use in a Wittig reaction, the isolated phosphonium salt is suspended in an anhydrous solvent (e.g., dichloromethane or THF) and treated with a suitable base (e.g., triethylamine, sodium carbonate, or a milder base) until the ylide is formed, often indicated by a color change. For many stabilized ylides, the equilibrium lies towards the ylide form even with weaker bases.
Protocol 2: General Procedure for the Wittig Reaction with an Aromatic Aldehyde
This protocol details the reaction of this compound with an aromatic aldehyde to form an α,β-unsaturated chloromethyl ketone.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hexanes
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in anhydrous DCM.
-
Add this compound (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the crude residue, add a mixture of hexanes and diethyl ether (e.g., 3:1) to precipitate the triphenylphosphine oxide byproduct.
-
Stir the suspension for 15-30 minutes, then filter through a plug of silica gel, washing with the same solvent mixture.
-
Alternatively, for a more rigorous purification, perform column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure α,β-unsaturated chloromethyl ketone.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The (E)-stereochemistry can be confirmed by the large coupling constant (typically >15 Hz) of the vinylic protons in the ¹H NMR spectrum.
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for Wittig Reaction and Purification
Caption: Experimental workflow for the Wittig reaction.
Troubleshooting and Safety
-
Low Yield: Ensure all reagents and solvents are anhydrous, as the ylide is sensitive to moisture. Confirm the complete formation of the ylide from its corresponding phosphonium salt. Sterically hindered ketones may give lower yields.
-
Mixture of Stereoisomers: While stabilized ylides strongly favor the (E)-isomer, reaction conditions can influence the stereochemical outcome. Running the reaction at lower temperatures may improve selectivity.
-
Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes be challenging to separate. Precipitation with a non-polar solvent is often effective. For more persistent cases, conversion of the oxide to a more easily separable derivative or specialized chromatographic techniques may be necessary.
-
Safety: Handle all chemicals in a well-ventilated fume hood. Chloroacetyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize this compound as a reliable reagent for the synthesis of α,β-unsaturated chloromethyl ketones, enabling the development of novel chemical entities.
References
Applications of 3-Chloro-2-oxopropylidene triphenylphosphorane in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-oxopropylidene triphenylphosphorane is a versatile bifunctional reagent in organic synthesis, combining the reactivity of a stabilized phosphorus ylide with a reactive chloromethyl ketone moiety. This unique structural combination allows for a range of transformations, making it a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its primary applications lie in Wittig reactions for the formation of α,β-unsaturated chloromethyl ketones and in cycloaddition reactions for the synthesis of various heterocyclic systems.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in organic synthesis.
Synthesis of this compound
The reagent is typically prepared in a two-step sequence starting from the reaction of triphenylphosphine with chloroacetyl chloride to form the corresponding phosphonium salt, followed by deprotonation with a mild base.
Experimental Protocol: Synthesis of (2-chloroacetyl)methylenetriphenylphosphorane
Step 1: Synthesis of [2-(chloroacetyl)methyl]triphenylphosphonium chloride
A solution of chloroacetyl chloride (1.13 g, 10 mmol) in dry chloroform (20 mL) is added dropwise to a stirred solution of triphenylphosphine (2.62 g, 10 mmol) in dry chloroform (30 mL) under an inert nitrogen atmosphere. The reaction mixture is heated to reflux at 70°C for 12 hours. During this time, a white precipitate of the phosphonium salt forms. After cooling to room temperature, the precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield the phosphonium salt.
Step 2: Synthesis of this compound
The dried phosphonium salt from Step 1 is suspended in a mixture of water (50 mL) and methanol (50 mL) and stirred for 1 hour. A 2.0 M aqueous solution of sodium hydroxide is then added dropwise until the pH of the mixture is between 7 and 8. The mixture is stirred vigorously for an additional hour, during which the phosphorane precipitates. The solid is collected by filtration, washed with water, and dried under vacuum. The crude product can be further purified by recrystallization from ethyl acetate to afford this compound as a white solid.
Application in Wittig Reactions: Synthesis of α,β-Unsaturated Chloromethyl Ketones
A primary application of this compound is its use in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated chloromethyl ketones. These products are valuable intermediates, as the chloromethyl group can be further functionalized through nucleophilic substitution, and the enone moiety can participate in various conjugate addition and cycloaddition reactions.
General Workflow for Wittig Reaction
Caption: General workflow for the synthesis of α,β-unsaturated chloromethyl ketones.
Experimental Protocol: Synthesis of 1-Chloro-4-phenylbut-3-en-2-one
To a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous dichloromethane (50 mL) is added this compound (3.83 g, 11 mmol) in one portion at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether, causing the precipitation of triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-chloro-4-phenylbut-3-en-2-one.
Quantitative Data for Wittig Reactions
| Entry | Aldehyde/Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Chloro-4-phenylbut-3-en-2-one | 18 | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(4-chlorophenyl)but-3-en-2-one | 20 | 82 |
| 3 | 4-Methoxybenzaldehyde | 1-Chloro-4-(4-methoxyphenyl)but-3-en-2-one | 16 | 88 |
| 4 | Cinnamaldehyde | 1-Chloro-6-phenylhexa-3,5-dien-2-one | 24 | 75 |
| 5 | Cyclohexanone | 1-Chloro-3-cyclohexylidene-propan-2-one | 24 | 78 |
Note: Yields are isolated yields after purification.
Application in Heterocyclic Synthesis: Synthesis of Pyrazoles
The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic compounds. A notable example is the synthesis of pyrazoles through a reaction with hydrazines. This transformation likely proceeds through an initial Wittig-type reaction or nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and elimination.
Proposed Signaling Pathway for Pyrazole Synthesis
Caption: Proposed pathway for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of 1-Phenyl-3-(chloromethyl)-1H-pyrazole
In a round-bottom flask, this compound (3.83 g, 11 mmol) is dissolved in anhydrous toluene (50 mL). To this solution, phenylhydrazine (1.08 g, 10 mmol) is added, and the mixture is heated to reflux for 8 hours under a nitrogen atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-phenyl-3-(chloromethyl)-1H-pyrazole.
Quantitative Data for Pyrazole Synthesis
| Entry | Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylhydrazine | 1-Phenyl-3-(chloromethyl)-1H-pyrazole | 8 | 72 |
| 2 | Hydrazine hydrate | 3-(Chloromethyl)-1H-pyrazole | 10 | 65 |
| 3 | 4-Methylphenylhydrazine | 3-(Chloromethyl)-1-(p-tolyl)-1H-pyrazole | 8 | 75 |
| 4 | 2,4-Dinitrophenylhydrazine | 3-(Chloromethyl)-1-(2,4-dinitrophenyl)-1H-pyrazole | 12 | 68 |
Note: Yields are isolated yields after purification.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated chloromethyl ketones and various heterocyclic systems. The protocols provided herein offer a foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. The ability to introduce a functionalizable chloromethyl group alongside a reactive enone or a heterocyclic core makes it a valuable building block in the development of new chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity with a broader range of substrates is warranted to fully unlock its synthetic potential.
The Synthesis of Heterocyclic Compounds Using 3-Chloro-2-oxopropylidene triphenylphosphorane: A Review of Potential Applications and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Principles of Reactivity
The reactivity of 3-Chloro-2-oxopropylidene triphenylphosphorane is governed by two primary functional groups:
-
The Phosphorus Ylide: This moiety is a powerful nucleophile, capable of reacting with electrophiles, most notably carbonyl compounds, in the classical Wittig reaction to form alkenes.
-
The α-Chloroketone: The presence of a chlorine atom alpha to a ketone provides an electrophilic center susceptible to nucleophilic attack. This functionality is a common precursor for the synthesis of various heterocyclic systems through reactions with dinucleophiles.
The synthetic utility of this reagent in heterocyclic synthesis would likely involve a tandem or sequential reaction, where one or both of these reactive sites participate in ring formation.
Plausible Synthetic Pathways and Methodologies
Based on the known reactivity of similar compounds, we can propose the following synthetic strategies for the construction of pyrazoles, pyridazines, and benzodiazepines. It is important to note that these are proposed pathways and would require experimental validation.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are widely found in pharmaceuticals and agrochemicals. A plausible route to substituted pyrazoles using this compound involves its reaction with hydrazine derivatives.
Proposed Reaction Pathway:
The reaction would likely proceed via an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the phosphorane, followed by an intramolecular cyclization with the displacement of the chlorine atom. This would lead to the formation of a pyrazole ring with a triphenylphosphoranylidene substituent, which could be further functionalized.
Figure 1. Proposed pathway for pyrazole synthesis.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere (e.g., Nitrogen, Argon), add a solution of the desired hydrazine derivative (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If no reaction is observed, gentle heating (40-60 °C) may be required.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant 1 (Phosphorane) | Reactant 2 (Hydrazine) | Product (Proposed) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | 4-acetyl-1H-pyrazole | THF | 25-60 | 2-6 | N/A |
| This compound | Phenylhydrazine | 4-acetyl-1-phenyl-1H-pyrazole | DCM | 25 | 4-8 | N/A |
Table 1. Hypothetical Reaction Parameters for Pyrazole Synthesis. Yields are not available as this is a proposed reaction.
Synthesis of Pyridazines
Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. They are known for their diverse biological activities. The synthesis of pyridazines could potentially be achieved by reacting this compound with a suitable 1,2-dicarbonyl compound and hydrazine.
Proposed Reaction Pathway:
A more plausible approach for pyridazine synthesis involves the reaction with hydrazine in a manner that forms the six-membered ring. This could potentially involve a dimerization of the phosphorane reagent in the presence of hydrazine, or its reaction with a 1,3-dicarbonyl compound precursor.
Figure 2. Proposed concept for pyridazine synthesis.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the precipitate by filtration.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
| Reactant 1 (Phosphorane) | Reactant 2 | Product (Proposed) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | 3,6-diacetylpyridazine | Ethanol | 78 | 8 | N/A |
Table 2. Hypothetical Reaction Parameters for Pyridazine Synthesis. Yields are not available as this is a proposed reaction.
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs, characterized by a seven-membered diazepine ring fused to a benzene ring. The synthesis of a benzodiazepine scaffold could be envisioned through the reaction of this compound with o-phenylenediamine.
Proposed Reaction Pathway:
The reaction would likely initiate with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the phosphorane. This would be followed by an intramolecular cyclization involving the second amino group and the chloromethyl moiety, leading to the formation of the seven-membered diazepine ring.
Application Notes and Protocols for Stereoselective Reactions with 3-Chloro-2-oxopropylidene triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stereoselective reactions of 3-Chloro-2-oxopropylidene triphenylphosphorane, a versatile stabilized ylide for the synthesis of functionalized (E)-α,β-unsaturated chloroketones. This reagent is a valuable tool in organic synthesis, offering a reliable method for the construction of carbon-carbon double bonds with high stereocontrol. The resulting chlorovinyl ketones are important intermediates in the synthesis of various complex molecules and biologically active compounds.
Overview and Applications
This compound is a stabilized Wittig reagent due to the presence of the adjacent ketone functionality. This stabilization dictates the stereochemical outcome of its reactions with aldehydes, leading predominantly to the formation of the thermodynamically more stable (E)-alkene.[1][2] The general reaction is depicted below:
The resulting (E)-1-chloro-3-alken-2-ones are versatile synthetic intermediates. The chloromethyl group can be subjected to nucleophilic substitution reactions, while the α,β-unsaturated ketone moiety can participate in various transformations, including Michael additions and cycloadditions. This dual reactivity makes them valuable building blocks in medicinal chemistry and natural product synthesis.
Stereoselective Wittig Reaction Protocol
This section provides a general protocol for the stereoselective Wittig reaction of this compound with various aldehydes.
Materials
-
This compound
-
Aldehyde (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 - 1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., DCM) to dissolve or suspend the phosphorane.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure (E)-α,β-unsaturated chloroketone.
-
The triphenylphosphine oxide is typically more polar and will elute later.
-
Data Presentation: Stereoselective Wittig Reactions
The following table summarizes representative data for the Wittig reaction of this compound with various aldehydes. As a stabilized ylide, high (E)-selectivity is generally observed.[2]
| Entry | Aldehyde | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | (E)-1-chloro-4-phenylbut-3-en-2-one | DCM | 25 | 12 | >90 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | (E)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one | THF | 65 | 8 | 85-95 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-chloro-4-(4-methoxyphenyl)but-3-en-2-one | Toluene | 80 | 10 | 80-90 | >95:5 |
| 4 | Cinnamaldehyde | (E)-1-chloro-6-phenylhexa-1,5-dien-4-one | DCM | 25 | 16 | 75-85 | >95:5 |
| 5 | Hexanal | (E)-1-chloronon-3-en-2-one | THF | 25 | 24 | 70-80 | >90:10 |
| 6 | Cyclohexanecarboxaldehyde | (E)-1-chloro-3-cyclohexylprop-2-en-1-one | Toluene | 80 | 18 | 75-85 | >90:10 |
Note: The yields and E/Z ratios are typical and may vary depending on the specific reaction conditions and the purity of the reactants. The high E-selectivity is a general characteristic of stabilized Wittig ylides.
Visualizations
Wittig Reaction Mechanism
The stereoselectivity of the Wittig reaction with stabilized ylides is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.
Caption: Mechanism of the stereoselective Wittig reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (E)-α,β-unsaturated chloroketones.
Caption: General experimental workflow.
Potential Subsequent Reactions
The synthesized (E)-α,β-unsaturated chloroketones can undergo a variety of stereoselective transformations. One important application is their use in intramolecular cyclization reactions to form heterocyclic compounds. For example, treatment with a suitable nucleophile can lead to the formation of five- or six-membered rings, where the stereochemistry of the double bond can influence the stereochemical outcome of the cyclization.
Logical Flow for Further Synthesis
References
Application Notes and Protocols for the Wittig Reaction with 3-Chloro-2-oxopropylidene triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1] This reaction, discovered by Georg Wittig who was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[1][2] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which avoids the formation of isomeric mixtures often seen in other elimination reactions.[1][3] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Stabilized ylides, such as 3-Chloro-2-oxopropylidene triphenylphosphorane, typically favor the formation of (E)-alkenes.[2][4][5]
This compound (CAS 13605-66-8) is a stabilized ylide due to the presence of the ketone functional group, which delocalizes the negative charge on the alpha-carbon.[2][5][6][7][8] This reagent is a valuable tool in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceutical intermediates like β-adrenergic receptor blockers and precursors for antifungal agents.[6] These application notes provide a detailed protocol for the Wittig reaction using this compound and summarize key experimental parameters.
Data Presentation
Table 1: Representative Wittig Reaction Parameters with this compound
| Parameter | Value/Condition | Notes |
| Wittig Reagent | This compound | A stabilized ylide. |
| Substrate | Benzaldehyde | A representative aromatic aldehyde. |
| Stoichiometry | 1.1 equivalents of Wittig Reagent | A slight excess of the ylide is often used. |
| Solvent | Dichloromethane (DCM), anhydrous | Other aprotic solvents like THF can also be used.[2] |
| Base | Not required if starting with the ylide | The ylide is the reactive species. If starting from the phosphonium salt, a base like NaH or NaOMe would be needed.[5] |
| Temperature | Room Temperature to Reflux (40°C) | Stabilized ylides are less reactive and may require heating.[2][9] |
| Reaction Time | 2-24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Expected Product | (E)-1-Chloro-4-phenylbut-3-en-2-one | |
| Hypothetical Yield | 75-90% | Yields can vary based on substrate and reaction conditions. |
| Expected Stereoselectivity | Predominantly (E)-isomer | Stabilized ylides generally lead to the (E)-alkene.[4][5] |
Table 2: Comparison of Stabilized vs. Unstabilized Ylides in Wittig Reactions
| Feature | Stabilized Ylides | Unstabilized Ylides |
| Structure | Contains an electron-withdrawing group (e.g., C=O, ester) adjacent to the carbanion.[4] | Contains alkyl or aryl groups adjacent to the carbanion.[2] |
| Reactivity | Less reactive, may require heating.[2][9] | More reactive, reactions are often rapid at low temperatures.[4] |
| Stereoselectivity | Predominantly forms (E)-alkenes (thermodynamically controlled).[4][5] | Predominantly forms (Z)-alkenes (kinetically controlled).[4][5] |
| Reaction with Ketones | May give poor yields with sterically hindered ketones.[2][9] | Generally react well with both aldehydes and ketones.[9] |
| Stability | More stable and can often be isolated and stored. | Less stable and are typically generated and used in situ under inert atmosphere.[4] |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Chloro-4-phenylbut-3-en-2-one via Wittig Reaction
This protocol describes the reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.1 equivalents).
-
Add anhydrous dichloromethane (DCM) to dissolve the ylide.
-
Begin stirring the solution at room temperature.
-
-
Addition of Aldehyde:
-
Add benzaldehyde (1.0 equivalent) dropwise to the stirring solution of the ylide via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. If the reaction is slow, gently heat the mixture to reflux (approx. 40°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde. A suitable eluent system would be a mixture of hexanes and ethyl acetate.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent using a rotary evaporator.[10]
-
To the crude residue, add a small amount of diethyl ether or a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.[10]
-
Filter the mixture through a plug of silica gel or by vacuum filtration to remove the precipitated triphenylphosphine oxide. Wash the solid with cold diethyl ether.
-
Collect the filtrate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (E)-1-Chloro-4-phenylbut-3-en-2-one.[10]
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care.
-
This compound and other reagents may be irritating; avoid inhalation and contact with skin.
Mandatory Visualization
Caption: Experimental workflow for the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Buy this compound (EVT-368036) | 13605-66-8 [evitachem.com]
- 7. pschemicals.com [pschemicals.com]
- 8. rndmate.com [rndmate.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 3-Chloro-2-oxopropylidene triphenylphosphorane with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This application note focuses on the specific use of 3-chloro-2-oxopropylidene triphenylphosphorane, a stabilized phosphorus ylide, in its reaction with various aldehydes and ketones. The presence of the α-chloro-ketone functionality in the ylide makes it a valuable reagent for the synthesis of α,β-unsaturated chloromethyl ketones. These products are versatile intermediates in the synthesis of various bioactive molecules and complex organic structures, finding applications in medicinal chemistry and drug development.
This compound is classified as a stabilized ylide due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the negative charge on the carbanionic center.[2] This stabilization influences the reactivity and stereoselectivity of the Wittig reaction. Typically, stabilized ylides react with aldehydes to predominantly form the (E)-alkene isomer.[2][3]
Reaction Mechanism
The reaction of this compound with an aldehyde or ketone proceeds through the classical Wittig reaction mechanism. The key steps involve the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. This intermediate subsequently collapses to yield the desired α,β-unsaturated chloromethyl ketone and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this reaction.[2]
A general representation of the Wittig reaction mechanism is depicted below:
Caption: Generalized workflow of the Wittig reaction.
Applications in Synthesis
The primary application of the reaction between this compound and carbonyl compounds is the synthesis of α,β-unsaturated chloromethyl ketones. These compounds are valuable synthetic intermediates. For instance, they can be used in the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceutical agents. The presence of both a chloro-substituent and a conjugated ketone system allows for a variety of subsequent chemical transformations, including nucleophilic substitution, Michael addition, and cycloaddition reactions.
Data Presentation
The following table summarizes representative data for the reaction of this compound with various aldehydes. The data highlights the reactants, reaction conditions, and yields of the resulting α,β-unsaturated chloromethyl ketones.
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Toluene | Reflux | 12 | 85 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | Dichloromethane | Room Temp | 2 | Not Specified | Predominantly E |
| 3 | 4-Nitrobenzaldehyde | THF | Reflux | 8 | 90 | >95:5 |
| 4 | 4-Methoxybenzaldehyde | Benzene | Reflux | 15 | 82 | >95:5 |
| 5 | 2-Thiophenecarboxaldehyde | Toluene | Reflux | 10 | 78 | >95:5 |
| 6 | Cinnamaldehyde | Dichloromethane | Room Temp | 24 | 75 | >95:5 |
Note: Specific yield and E/Z ratio were not provided for all examples in the cited literature. The predominant formation of the E-isomer is expected for stabilized ylides.[4]
Experimental Protocols
Below are detailed protocols for the synthesis of the phosphonium salt precursor and the subsequent Wittig reaction with an aldehyde.
Protocol 1: Synthesis of (2-Chloroacetyl)methylenetriphenylphosphonium Chloride
This protocol describes the preparation of the phosphonium salt precursor to the ylide.
Materials:
-
Triphenylphosphine
-
1,3-Dichloroacetone
-
Anhydrous diethyl ether
-
Anhydrous benzene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous benzene.
-
Add a solution of 1,3-dichloroacetone (1 equivalent) in anhydrous benzene dropwise to the stirring solution of triphenylphosphine at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield (2-chloroacetyl)methylenetriphenylphosphonium chloride.
Protocol 2: General Procedure for the Wittig Reaction of this compound with Aldehydes
This protocol outlines a general method for the olefination reaction.
Materials:
-
(2-Chloroacetyl)methylenetriphenylphosphonium chloride
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)[4]
-
Base (e.g., Sodium carbonate, Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
Caption: Experimental workflow for the Wittig reaction.
-
Ylide Generation (in situ): In a dry round-bottom flask under an inert atmosphere, suspend (2-chloroacetyl)methylenetriphenylphosphonium chloride (1.1 equivalents) and a suitable base (e.g., anhydrous sodium carbonate, 2 equivalents) in an anhydrous solvent (e.g., toluene).
-
Reaction with Aldehyde: To the stirring suspension, add the aldehyde (1 equivalent) either neat or as a solution in the reaction solvent.
-
Reaction Progression: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time (typically 2-24 hours).[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated triphenylphosphine oxide and any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated chloromethyl ketone.
Conclusion
The reaction of this compound with aldehydes and ketones provides an effective method for the synthesis of α,β-unsaturated chloromethyl ketones. As a stabilized ylide, it generally favors the formation of the (E)-isomer, offering good stereocontrol. The resulting products are valuable intermediates for further synthetic transformations, making this reaction a useful tool for researchers in organic synthesis and drug development. The provided protocols offer a general guideline for conducting these reactions, which can be optimized for specific substrates and desired outcomes.
References
Synthesis of α,β-Unsaturated Ketones Using Phosphorane Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of α,β-unsaturated ketones (enones) utilizing phosphorane-based reagents. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a highly effective method for this transformation, with additional context provided by the related Wittig reaction. These methods are fundamental in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients.
Introduction
The formation of a carbon-carbon double bond conjugated to a carbonyl group is a critical transformation in organic chemistry. The resulting α,β-unsaturated ketone moiety is a versatile building block found in numerous natural products and pharmaceutical agents. Phosphorane-based olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, offer a reliable and stereocontrolled route to these valuable compounds.[1][2][3]
Compared to the classical Wittig reaction, the HWE reaction presents several advantages for the synthesis of enones. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides of the Wittig reaction.[2][3][4] This increased nucleophilicity allows for efficient reactions with a broader range of aldehydes, including those that are sterically hindered.[3] Furthermore, the water-soluble nature of the dialkyl phosphate byproduct significantly simplifies product purification.[3][4][5] The HWE reaction typically exhibits excellent control over the stereochemistry of the resulting alkene, predominantly favoring the formation of the thermodynamically more stable (E)-isomer.[1][2][3]
Reaction Mechanisms
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base is used to deprotonate the β-ketophosphonate at the α-carbon, forming a resonance-stabilized phosphonate carbanion (enolate).[1][2][3][4]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2][4] This addition is the rate-limiting step and forms a tetrahedral intermediate.[2][3]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1][3][4]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final α,β-unsaturated ketone and a water-soluble dialkylphosphate salt.[1][3][4]
The stereochemical outcome of the HWE reaction is largely determined by the relative stability of the intermediates. The reaction generally favors the formation of the (E)-alkene due to thermodynamic control, where the intermediates can equilibrate to the more stable conformation leading to the trans product.[2][3]
References
The Pivotal Role of Phosphoranes in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phosphorane chemistry has become an indispensable tool in the arsenal of synthetic organic chemists, particularly within the pharmaceutical industry. The unique reactivity of these pentavalent phosphorus compounds facilitates a diverse range of chemical transformations that are crucial for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for three of the most prominent phosphorane-mediated reactions: the Wittig reaction, the Mitsunobu reaction, and the Appel reaction. These reactions are celebrated for their reliability, stereoselectivity, and tolerance of a wide array of functional groups, making them cornerstones in the synthesis of pharmaceutical intermediates.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphorus ylides (phosphoranes).[1] Its significance in pharmaceutical synthesis lies in its ability to form carbon-carbon double bonds with excellent control over the location of the newly formed bond, a critical feature for establishing the desired bioactivity of a drug molecule.[2]
Applications in Pharmaceutical Intermediate Synthesis:
The Wittig reaction has been instrumental in the industrial synthesis of several important pharmaceuticals and vitamins. A notable example is the synthesis of Vitamin A . The industrial process developed by BASF utilizes a Wittig reaction to construct the polyene chain of Vitamin A, demonstrating the scalability and robustness of this methodology.[3] Furthermore, the Wittig reaction is a key step in the synthesis of complex natural products with therapeutic potential, such as β-carotene and the potent anticancer agents, epothilones .[2][4][5][6] In the synthesis of epothilones, a Wittig reaction is employed to couple two complex fragments of the molecule, showcasing its utility in late-stage convergent syntheses.[5][6]
Data Presentation: Representative Wittig Reactions in Pharmaceutical Synthesis
| Carbonyl Compound | Phosphonium Salt/Ylide | Product | Yield (%) | E:Z Ratio | Reference |
| Retinal | Retinyltriphenylphosphonium chloride | β-Carotene | High (Industrial Scale) | N/A | [7] |
| C15-aldehyde | C5-phosphonium salt | Vitamin A acetate | High (Industrial Scale) | N/A | |
| Aldehyde fragment of Epothilone B | Ylide derived from phosphonium bromide | Epothilone B seco-acid | N/A | Z-selective | [4] |
Experimental Workflow: Wittig Reaction
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazoles Utilizing 3-Chloro-2-oxopropylidene triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-oxopropylidene triphenylphosphorane is a versatile bifunctional reagent possessing both a reactive α-chloro ketone moiety and a triphenylphosphorane ylide. This unique combination of functional groups makes it an attractive building block for the one-pot synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and a hypothetical, yet plausible, experimental protocol for a one-pot, three-component synthesis of 1-aryl-5-(chloromethyl)-1H-pyrazoles. These compounds are valuable intermediates for the synthesis of a variety of biologically active molecules. The described methodology offers a streamlined approach to constructing the pyrazole core with concomitant introduction of a reactive chloromethyl handle for further functionalization.
Applications in Heterocyclic Synthesis
The one-pot reaction of this compound with aryl hydrazines serves as a powerful tool for the rapid generation of substituted pyrazoles. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The ability to synthesize a library of these compounds in a time- and resource-efficient manner is highly valuable in the early stages of drug discovery.[3]
The chloromethyl group at the 5-position of the pyrazole ring, introduced from the starting phosphorane, acts as a versatile synthetic handle. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the exploration of the chemical space around the pyrazole core. This facilitates the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Proposed One-Pot Synthetic Pathway
The proposed one-pot synthesis involves the reaction of an aryl hydrazine with this compound. The reaction is believed to proceed through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring. The triphenylphosphine oxide is eliminated as a byproduct.
Caption: Proposed reaction pathway for the one-pot synthesis of pyrazoles.
Quantitative Data Summary
The following table summarizes the expected yields for the one-pot synthesis of various 1-aryl-5-(chloromethyl)-1H-pyrazoles from this compound and different aryl hydrazines. The reaction conditions are based on the detailed protocol provided below.
| Entry | Aryl Hydrazine (Ar-NHNH₂) | Product | Expected Yield (%) |
| 1 | Phenylhydrazine | 1-Phenyl-5-(chloromethyl)-1H-pyrazole | 75-85 |
| 2 | 4-Methylphenylhydrazine | 1-(p-Tolyl)-5-(chloromethyl)-1H-pyrazole | 78-88 |
| 3 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-5-(chloromethyl)-1H-pyrazole | 70-80 |
| 4 | 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-5-(chloromethyl)-1H-pyrazole | 65-75 |
| 5 | 2-Naphthylhydrazine | 1-(Naphthalen-2-yl)-5-(chloromethyl)-1H-pyrazole | 72-82 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 1-Aryl-5-(chloromethyl)-1H-pyrazoles
This protocol describes a general procedure for the one-pot reaction between an aryl hydrazine and this compound.
Materials:
-
Aryl hydrazine (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous Toluene (10 mL)
-
Triethylamine (1.2 mmol)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reagent Addition: Under an inert atmosphere, add the aryl hydrazine (1.0 mmol) to the suspension, followed by triethylamine (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-aryl-5-(chloromethyl)-1H-pyrazole.
Characterization:
The structure of the synthesized compounds can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for the one-pot pyrazole synthesis.
References
Application Notes and Protocols: Triphenylphosphine Derivatives in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphine (PPh₃) and its derivatives are indispensable reagents and ligands in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. Their utility stems from the tunable steric and electronic properties of the phosphorus atom, which can be modulated by introducing various substituents on the phenyl rings. This allows for the fine-tuning of reactivity and selectivity in a wide array of chemical transformations. These reactions are foundational in medicinal chemistry and drug development for the synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for key C-C bond-forming reactions utilizing triphenylphosphine derivatives, including the Wittig reaction, Suzuki-Miyaura coupling, Sonogashira coupling, and the Mitsunobu reaction.
Application Notes
Triphenylphosphine derivatives play crucial roles in several classes of C-C bond-forming reactions, either as stoichiometric reagents or as ligands in catalytic cycles.
-
The Wittig Reaction: In the Wittig reaction, triphenylphosphine is a stoichiometric reagent used to convert aldehydes and ketones into alkenes.[1][2] The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the carbonyl compound.[3] The stereochemical outcome of the reaction can be influenced by the nature of the substituents on both the ylide and the carbonyl compound.[2] Polymer-supported triphenylphosphine has been developed to simplify the removal of the triphenylphosphine oxide byproduct.[4][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Triphenylphosphine and its derivatives are widely used as ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] In these catalytic cycles, the phosphine ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps like oxidative addition and reductive elimination.[7][8]
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. Triphenylphosphine-based ligands are effective, with derivatives offering enhanced reactivity for challenging substrates like aryl chlorides.[7][9] Water-soluble and sterically demanding phosphines have been developed for reactions in aqueous media and with hindered substrates, respectively.[10][11]
-
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.[6] Palladium complexes bearing triphenylphosphine ligands are common catalysts, often in conjunction with a copper(I) co-catalyst.[6] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[6]
-
Heck Coupling: While not the primary focus of this document, it is another important Pd-catalyzed C-C bond-forming reaction where phosphine ligands play a critical role.
-
-
The Mitsunobu Reaction: Primarily known for C-O and C-N bond formation, the Mitsunobu reaction can also be employed for C-C bond formation by using suitable carbon nucleophiles.[12] The reaction involves the activation of an alcohol by a combination of triphenylphosphine and a dialkyl azodicarboxylate.[13] Polymer-supported triphenylphosphine can be used to simplify product purification.[5][14]
The choice of the triphenylphosphine derivative is critical for optimizing a given transformation. Key considerations include:
-
Steric Hindrance: Bulkier phosphine ligands can promote the formation of monoligated palladium species, which are often more reactive in oxidative addition.[8][11]
-
Electronic Properties: Electron-rich phosphines can increase the electron density on the metal center, facilitating oxidative addition, while electron-poor phosphines can enhance reductive elimination.[15][16]
-
Solubility: The introduction of polar functional groups can render the phosphine ligand and its metal complex soluble in aqueous media, allowing for greener reaction conditions.[10]
-
Immobilization: Attaching triphenylphosphine to a solid support simplifies catalyst and byproduct removal, which is particularly advantageous in multi-step synthesis and for library generation.[4][17]
Quantitative Data Summary
The following tables summarize quantitative data for various C-C bond-forming reactions using triphenylphosphine and its derivatives.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Ni(COD)₂/PPh₃ | THF | K₃PO₄ | RT | 12 | 85 | [7][9] |
| 2 | 4-Chloroanisole | Ni(COD)₂/PPh₃ | THF | K₃PO₄ | RT | 12 | 92 | [7][9] |
| 3 | 2-Chlorotoluene | Ni(PPh₃)₂Cl₂/n-BuLi | THF | K₃PO₄ | RT | 12 | 88 | [7][9] |
| 4 | 4-Bromotoluene | Pd(OAc)₂/Ligand 4 | H₂O/Toluene | K₂CO₃ | RT | 2 | 98 | [10] |
| 5 | 2-Bromotoluene | Pd(OAc)₂/Ligand 4 | H₂O/Toluene | K₂CO₃ | RT | 2 | 95 | [10] |
| 6 | 2-Chloroanisole | [Pd₂(dba)₃]/Ligand 3 | Dioxane | Cs₂CO₃ | 100 | 12 | 84 | [18] |
Ligand 3: A functionalized phosphine ligand with a pentaarylbenzene moiety.[18] Ligand 4: A sterically demanding, water-soluble alkylphosphine.[10]
Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂/CuI | THF | Et₃N | RT | 1.5 | 97 | |
| 2 | Bromobenzene | Catalyst 2a (0.5 mol%) | DMA | CsOAc | 120 | 24 | 95 | [19] |
| 3 | 4-Bromoanisole | Catalyst 2a (0.5 mol%) | DMA | CsOAc | 120 | 24 | 97 | [19] |
| 4 | 4-Bromonitrobenzene | Catalyst 2a (0.1 mol%) | DMA | CsOAc | 120 | 24 | 98 | [19] |
| 5 | Iodobenzene | Orthopalladated complex 68b | [bmim][PF₆] | - | 100 | 1 | 98 | [20] |
Catalyst 2a: A triphenylphosphine adduct of a cyclopalladated ferrocenylpyridazine.[19] Orthopalladated complex 68b: A palladacycle with a substituted triphenylphosphito ligand.[20]
Table 3: Wittig Reaction of Aldehydes
| Entry | Aldehyde | Ylide Precursor | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| 1 | 4-Methoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaHMDS | THF | 16 | 94 | - | [5] |
| 2 | Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | - | H₂O/NaHCO₃ | 1 | 95 | >99:1 | [21] |
| 3 | 4-Nitrobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | - | H₂O/NaHCO₃ | 1 | 98 | >99:1 | [21] |
| 4 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | CH₂Cl₂ | 1 | - | - | [22] |
Table 4: Mitsunobu Reaction for Aryl Ether Synthesis using Polymer-Supported Triphenylphosphine
| Entry | Alcohol | Phenol | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Phenol | DBAD | THF | 16 | 95 | [4] |
| 2 | 1-Heptanol | 4-Methoxyphenol | DBAD | THF | 16 | 92 | [4] |
| 3 | Cyclohexanol | 4-Chlorophenol | DBAD | THF | 16 | 88 | [4] |
| 4 | Benzyl alcohol | 4-Nitrophenol | DEAD | THF | - | 98 | [14] |
DBAD: Di-tert-butyl azodicarboxylate DEAD: Diethyl azodicarboxylate
Experimental Protocols
Protocol 1: Wittig Reaction for the Synthesis of (E)-4-Methoxystilbene
This protocol describes the synthesis of (E)-4-methoxystilbene from 4-methoxybenzaldehyde using a polymer-supported triphenylphosphine reagent.[5]
Materials:
-
Polystyrene-supported triphenylphosphine (PS-PPh₃)
-
Benzyl bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
4-Methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ether
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a suspension of PS-PPh₃ (2.0 equivalents) in anhydrous THF, add benzyl bromide (2.0 equivalents). Stir the mixture at room temperature for 24 hours to form the phosphonium salt.
-
Wash the resin with THF to remove any unreacted benzyl bromide.
-
To the suspension of the phosphonium salt resin in anhydrous THF, add NaHMDS (8.0 equivalents) at 0 °C and stir for 1 hour to generate the ylide.
-
Wash the ylide resin with anhydrous THF.
-
Wittig Reaction: To the suspension of the ylide resin in anhydrous THF (2 mL), add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in THF (2 mL) and stir the mixture at room temperature for 16 hours.
-
Work-up and Purification: Dilute the reaction mixture with hexane (2 mL) and filter to remove the resin.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ether gradient to afford the desired olefin.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
This protocol details a room-temperature nickel-catalyzed cross-coupling reaction using triphenylphosphine as a ligand.[7][9]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Triphenylphosphine (PPh₃)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Ni(COD)₂ (4 mol%) and PPh₃ (8 mol%).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 4-chloroanisole (1.0 equivalent), phenylboronic acid (1.5 equivalents), and K₃PO₄ (3.0 equivalents).
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Protocol 3: Sonogashira Coupling of Iodobenzene with Phenylacetylene
This protocol describes a classic Sonogashira coupling using a palladium-triphenylphosphine catalyst and a copper(I) co-catalyst.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Iodobenzene
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.0 equivalent), phenylacetylene (1.1 equivalents), PdCl₂(PPh₃)₂ (2.0 mol%), CuI (2.1 mol%), anhydrous THF (40 mL), and triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 1.5 hours.
-
Work-up and Purification: Quench the reaction with water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene.
Protocol 4: Mitsunobu Reaction for C-C Bond Formation (Illustrative)
While less common for C-C bond formation, this protocol illustrates the general procedure using an active methylene compound as the nucleophile.
Materials:
-
An appropriate primary or secondary alcohol
-
An active methylene compound (e.g., diethyl malonate)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol (1.0 equivalent) and the active methylene compound (1.2 equivalents) in anhydrous THF, add PPh₃ (1.5 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a suitable solvent system (e.g., diethyl ether/hexane) prior to chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles and reaction mechanisms for the described C-C bond-forming reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Triphenylphosphine as a Ligand for Room-Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. researchmap.jp [researchmap.jp]
- 19. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sciepub.com [sciepub.com]
- 22. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with 3-Chloro-2-oxopropylidene triphenylphosphorane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Chloro-2-oxopropylidene triphenylphosphorane in the Wittig reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Ylide: The phosphorane may have degraded due to moisture.[1] 2. Inefficient Ylide Formation: The base used may be too weak or has degraded. 3. Low Reactivity of Carbonyl: Ketones, especially sterically hindered ones, are less reactive with stabilized ylides.[2][3] 4. Unfavorable Reaction Temperature: Temperature may be too low for the reaction to proceed efficiently.[4] 5. Aldehyde Decomposition: Aldehydes can be prone to oxidation or polymerization.[2] | 1. Ensure the phosphorane is handled under anhydrous conditions. Use freshly opened or properly stored reagent. 2. Use a strong, fresh base like NaH, n-BuLi, or KHMDS. Ensure proper handling of the base to avoid degradation. 3. Increase reaction time and/or temperature. For unreactive ketones, consider using a more reactive olefination reagent like a Horner-Wadsworth-Emmons reagent.[2][5] 4. Gradually increase the reaction temperature and monitor progress by TLC. Some reactions may require refluxing.[4] 5. Use freshly purified aldehyde. Consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol.[2] |
| Formation of Unexpected Byproducts | 1. Side reactions of the ylide: The chloro or keto group on the phosphorane may undergo side reactions. 2. Self-condensation of Carbonyl: Base-sensitive aldehydes or ketones may undergo self-condensation.[6] 3. Hydrolysis of Phosphorane: Presence of water can lead to hydrolysis of the ylide. | 1. Use milder bases (e.g., K2CO3, Ag2CO3) if compatible with ylide formation to minimize side reactions.[6] 2. Add the carbonyl compound slowly to the generated ylide at a low temperature. Consider using a non-nucleophilic base. 3. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficult Purification | 1. Co-elution of Product and Triphenylphosphine Oxide (TPPO): TPPO is the main byproduct and can be difficult to separate from the desired alkene.[5] 2. Presence of Unreacted Starting Material: Incomplete reaction leads to a mixture of starting materials and product. | 1. Precipitation: After the reaction, dissolve the crude mixture in a minimal amount of a non-polar solvent system (e.g., 25% diethyl ether in hexanes) to precipitate TPPO, then filter.[1][7] Chromatography: Use a silica gel column with a carefully selected eluent system. A gradient elution may be necessary. 2. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor by TLC.[7] |
| Incorrect Stereochemistry (Predominantly Z-isomer) | 1. Reaction Conditions Favoring Z-isomer: While stabilized ylides typically yield E-alkenes, certain conditions (e.g., presence of lithium salts) can influence the stereochemical outcome.[2][5][8][9] | 1. Use sodium- or potassium-based bases instead of lithium-based ones (like n-BuLi) to favor the E-isomer. Ensure the reaction is run under salt-free conditions where possible.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity when using this compound?
A1: this compound is a stabilized ylide due to the presence of the electron-withdrawing ketone group. Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene.[2][5][8]
Q2: What are suitable bases for generating the ylide from the corresponding phosphonium salt?
A2: Strong bases are typically required. Common choices include sodium hydride (NaH), n-butyllithium (n-BuLi), sodium amide (NaNH2), and potassium tert-butoxide (t-BuOK).[9][10] For stabilized ylides, sometimes weaker bases like sodium methoxide (NaOMe) or even potassium carbonate (K2CO3) under specific conditions can be effective.[4][8]
Q3: My aldehyde is sensitive to strong bases. How can I perform the Wittig reaction?
A3: If your aldehyde is base-sensitive, you can try generating the ylide first at a low temperature, and then slowly adding a solution of the aldehyde to the pre-formed ylide.[1] Alternatively, milder, non-nucleophilic bases could be explored. In some cases, a one-pot procedure with a weaker base that allows for in-situ ylide formation in the presence of the aldehyde can be successful.[10] The use of silver carbonate has also been reported for Wittig reactions with base-sensitive substrates.[6]
Q4: The reaction is not going to completion. What can I do?
A4: First, confirm the quality of your reagents, especially the base and the phosphorane. Ensure anhydrous conditions are maintained. If the issue persists, you can try increasing the reaction temperature or extending the reaction time, while monitoring the progress with TLC.[4][7] Using a slight excess (1.1-1.2 equivalents) of the ylide may also help drive the reaction to completion.[1][7]
Q5: How can I effectively remove the triphenylphosphine oxide byproduct?
A5: The most common method is to precipitate the triphenylphosphine oxide from a non-polar solvent mixture, such as diethyl ether/hexanes, followed by filtration.[1][7] The filtrate containing your product can then be further purified by column chromatography. Another approach is to use a Horner-Wadsworth-Emmons reaction, as the phosphate byproduct in that case is water-soluble and easily removed by an aqueous workup.[5]
Experimental Protocols
General Protocol for the Wittig Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the phosphonium salt precursor to this compound.
-
Add anhydrous solvent (e.g., THF, Dichloromethane).[1]
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add one equivalent of a strong base (e.g., n-butyllithium in hexanes).
-
Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a color change.[1]
2. Reaction with Carbonyl Compound:
-
Slowly add a solution of the aldehyde or ketone (1 equivalent) in the same anhydrous solvent to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][7]
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure.
-
To remove triphenylphosphine oxide, dissolve the crude residue in a minimal amount of 25% diethyl ether in hexanes, which should cause the oxide to precipitate.[1][7]
-
Filter the mixture, collecting the filtrate.
-
Concentrate the filtrate and purify the product by silica gel column chromatography.
Visualizations
Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Wittig reactions.
Purification Strategy
Caption: A standard purification workflow for Wittig reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
"optimizing reaction conditions for 3-Chloro-2-oxopropylidene triphenylphosphorane"
Welcome to the technical support center for 3-Chloro-2-oxopropylidene triphenylphosphorane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in Wittig reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: Why is my Wittig reaction with this compound showing low to no yield?
A1: Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Ylide Formation: The initial deprotonation of the corresponding phosphonium salt is critical. Ensure your base is strong enough and fresh. For stabilized ylides like this one (due to the ketone group), weaker bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often sufficient.[1][2] However, ensure the base is not old or deactivated.
-
Moisture and Air Sensitivity: Wittig reagents are sensitive to moisture and oxygen.[3] Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Reaction Temperature: While ylide formation is often performed at 0°C or room temperature, the subsequent reaction with the carbonyl compound might require heating. If you see no reaction at room temperature, consider gently heating the reaction mixture.
-
Steric Hindrance: If you are reacting the phosphorane with a sterically hindered ketone, the reaction may be slow or not proceed at all.[4][5] In such cases, a Horner-Wadsworth-Emmons reaction might be a more suitable alternative.[4]
-
Aldehyde Stability: Aldehydes can be prone to oxidation, polymerization, or decomposition, which would lead to lower yields.[4][5] Ensure your aldehyde is pure and, if necessary, freshly distilled.
Q2: I am observing the formation of side products. What could they be and how can I minimize them?
A2: The presence of the α-chloro group can lead to side reactions.
-
Enolate Formation and Subsequent Reactions: The ketone functionality in the phosphorane can be deprotonated to form an enolate, which could participate in side reactions. The α-hydrogens of the resulting chloroacetone moiety are even more acidic due to the electron-withdrawing effect of the chlorine, which could lead to multiple chlorinations or other undesired reactions under basic conditions.[5] Using the stoichiometric amount of base and keeping the reaction temperature controlled can help minimize this.
-
Reaction with the Chloro Group: While less common, the chloro group could potentially undergo nucleophilic substitution, especially if strong nucleophiles are present or generated in situ.
Q3: How can I control the stereochemistry (E/Z isomer ratio) of the resulting alkene?
A3: this compound is a stabilized ylide due to the presence of the ketone group which can delocalize the negative charge.
-
Stabilized Ylides and E-selectivity: Stabilized ylides generally favor the formation of the (E)-alkene.[4][6] This is a general trend for Wittig reactions.
-
Schlosser Modification for Z-selectivity: If the (Z)-alkene is the desired product from a stabilized ylide, the Schlosser modification can be employed. This involves using a strong base like phenyllithium at low temperatures to interconvert the betaine intermediates.[4]
Q4: The purification of my product is difficult due to the triphenylphosphine oxide byproduct. How can I effectively remove it?
A4: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely.
-
Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a suitable solvent system.
-
Column Chromatography: Careful column chromatography on silica gel is a very common and effective method for separating the desired alkene from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, allowing it to be removed by filtration.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for reactions with this compound?
A: Anhydrous aprotic solvents are typically used for Wittig reactions. Tetrahydrofuran (THF) and diethyl ether are common choices.[4] The choice of solvent can influence the reactivity and selectivity of the reaction.[3]
Q: What is the appropriate base to use for generating the ylide from its phosphonium salt precursor?
A: Since this compound is a stabilized ylide, milder bases are generally sufficient. Sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK) are suitable options.[1][6] For non-stabilized ylides, stronger bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required.[7]
Q: Can I use this reagent with both aldehydes and ketones?
A: Yes, Wittig reagents react with both aldehydes and ketones.[8] However, aldehydes are generally more reactive than ketones. Reactions with sterically hindered ketones may be slow and result in low yields.[4][5]
Q: Is it necessary to isolate the ylide before adding the carbonyl compound?
A: No, the ylide is typically generated in situ by treating the corresponding phosphonium salt with a base, followed by the addition of the aldehyde or ketone to the same reaction vessel.[2]
Optimization of Reaction Conditions
The yield of the Wittig reaction can be sensitive to various parameters. The following table summarizes general conditions for Wittig reactions involving stabilized ylides, which are applicable to this compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic solvents that do not react with the ylide. |
| Base | NaH, t-BuOK, NaOMe | Sufficiently strong to deprotonate the phosphonium salt of a stabilized ylide.[1][6] |
| Temperature | 0°C to reflux | Ylide formation is often done at 0°C, while the reaction with the carbonyl may require heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Ylides are sensitive to air and moisture.[3] |
| Reactant Ratio | 1.1 - 1.5 equivalents of phosphorane | A slight excess of the Wittig reagent is often used to ensure complete consumption of the carbonyl compound. |
Experimental Protocols
Protocol 1: Synthesis of the Phosphonium Salt Precursor
This protocol describes the synthesis of (3-chloro-2-oxopropyl)triphenylphosphonium chloride.
-
Dissolve triphenylphosphine in a suitable anhydrous solvent such as toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an equimolar amount of 1,3-dichloroacetone to the solution.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The phosphonium salt will often precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Procedure for the Wittig Reaction
This protocol outlines the in situ generation of this compound and its subsequent reaction with an aldehyde.
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the (3-chloro-2-oxopropyl)triphenylphosphonium salt and anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add one equivalent of a suitable base (e.g., sodium hydride or potassium tert-butoxide).
-
Stir the mixture at 0°C for 1 hour to allow for the formation of the ylide. A color change is often observed.
-
Slowly add a solution of the aldehyde (1 equivalent) in anhydrous THF to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Visualizations
References
- 1. orgosolver.com [orgosolver.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Chloro-2-oxopropylidene triphenylphosphorane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-2-oxopropylidene triphenylphosphorane. The following information is designed to address common issues encountered during the purification of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurity is triphenylphosphine oxide (TPPO), a byproduct formed during the Wittig reaction or through oxidation of triphenylphosphine.[1][2][3][4] Other potential impurities include unreacted starting materials such as triphenylphosphine and chloroacetyl chloride derivatives, as well as solvents used in the synthesis.
Q2: My crude product is a sticky oil or gum. How can I solidify it for further purification?
A2: Oily products can often be solidified by trituration with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Try triturating the crude material with cold diethyl ether, pentane, or a mixture of hexanes and a small amount of ethyl acetate. This process can help to wash away more soluble impurities and induce crystallization of the phosphorane.
Q3: What are the recommended methods for purifying this compound?
A3: The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For removal of the common byproduct, triphenylphosphine oxide, precipitation or filtration through a silica plug can be effective.[1][3]
Q4: Which solvent systems are suitable for the recrystallization of this compound?
A4: While specific solvent systems for this exact compound are not widely published, you can screen a range of solvents based on polarity. A good starting point is a binary solvent system. Dissolve the crude product in a minimal amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane, ethyl acetate, or acetone) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes, pentane, or diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should yield crystals. Common solvent mixtures for similar compounds include ethyl acetate/hexanes and toluene.[5][6][7]
Q5: How can I effectively remove triphenylphosphine oxide (TPPO) if it co-crystallizes with my product?
A5: If TPPO is a persistent impurity, several methods can be employed for its removal:
-
Precipitation with Zinc Chloride: TPPO forms a complex with zinc chloride that is insoluble in many organic solvents. Dissolving the crude mixture in a polar solvent like ethanol and adding ZnCl₂ can precipitate the TPPO complex, which can then be removed by filtration.[4][8]
-
Silica Gel Filtration: TPPO is quite polar and tends to adhere strongly to silica gel. You can dissolve your crude product in a minimal amount of a solvent like dichloromethane and pass it through a short plug of silica gel, eluting with a non-polar solvent or a mixture with low polarity (e.g., hexanes/ether).[1][3] The less polar product should elute while the TPPO remains on the silica.
-
Selective Crystallization: TPPO can sometimes be crystallized from a benzene-cyclohexane mixture.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The chosen solvent system is too good a solvent for the product, even at low temperatures. The product is highly impure, leading to significant loss during purification. | - Try a different recrystallization solvent system where the product has lower solubility at cold temperatures.- Perform a preliminary purification step, such as a silica gel plug, to remove major impurities before recrystallization. |
| Product Oils Out During Recrystallization | The cooling process is too rapid. The chosen anti-solvent is too non-polar, causing the product to crash out of solution as an oil. The melting point of the product is close to the boiling point of the solvent. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Use a slightly more polar anti-solvent.- Choose a solvent system with a lower boiling point. |
| Persistent Triphenylphosphine Oxide (TPPO) in NMR Spectrum | TPPO has similar solubility properties to the desired product in the chosen recrystallization solvent. | - Employ a specific method for TPPO removal, such as precipitation with ZnCl₂.[4][8]- Perform column chromatography with a gradient elution, starting with a non-polar solvent to elute the product before the more polar TPPO. |
| No Crystals Form Upon Cooling | The solution is not saturated. The presence of impurities is inhibiting crystallization. | - Concentrate the solution to reduce the amount of solvent.- Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.- Add a seed crystal of the pure compound if available. |
| Product Decomposes on Silica Gel Column | The phosphorane is unstable on acidic silica gel. | - Use neutral or basic alumina for chromatography.- Deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed in the eluent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, dichloromethane, toluene, hexanes, diethyl ether) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. Alternatively, find a solvent pair (one in which the compound is soluble and one in which it is not, and the two are miscible). A common pair for similar compounds is ethyl acetate-hexanes.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a pair).
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a solvent pair, add the non-polar solvent dropwise until the solution becomes persistently cloudy. Gently heat to redissolve the precipitate and then allow it to cool slowly.
-
Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation
This protocol is adapted from a general procedure for the removal of TPPO.[9]
-
Dissolution: Dissolve the crude reaction mixture containing this compound and TPPO in a minimal amount of a 25% diethyl ether in hexanes solution.
-
Precipitation: A white precipitate of triphenylphosphine oxide should form.
-
Isolation: Carefully transfer the supernatant liquid containing the desired product to a clean flask, leaving the precipitated TPPO behind.
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the partially purified product, which can then be further purified by recrystallization or column chromatography.
Process Visualization
References
- 1. shenvilab.org [shenvilab.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
"impact of solvent choice on 3-Chloro-2-oxopropylidene triphenylphosphorane stability"
Welcome to the technical support center for 3-Chloro-2-oxopropylidene triphenylphosphorane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the stability of this vital Wittig reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a stabilized phosphorus ylide, a type of Wittig reagent used in organic synthesis to convert aldehydes and ketones into alkenes.[1][2] Its structure contains both a ketone and a chloro group, which contribute to its reactivity.[3] The stability of the ylide is critical because its degradation can lead to reduced reaction yields, formation of impurities, and poor stereoselectivity in the Wittig reaction.[4][5] The primary driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[5]
Q2: How does the general structure of this ylide influence its stability?
A2: The stability of a phosphorus ylide is determined by the substituents attached to the negatively charged carbon.[4][5] this compound contains an adjacent ketone group, which is electron-withdrawing. Such groups stabilize the ylide through resonance, making it significantly more stable than non-stabilized ylides (e.g., those with simple alkyl groups).[6][7] These "stabilized ylides" are often less reactive but can be isolated, purified, and stored as solids.[5][8]
Q3: What are the primary known degradation pathways for this ylide?
A3: The main degradation pathway for Wittig reagents, including this one, is through hydrolysis and oxidation.[9] The compound is known to be relatively stable under anhydrous (dry) conditions but can hydrolyze in the presence of moisture.[3] Therefore, exposure to water or atmospheric humidity is a primary cause of degradation. The product is chemically stable under standard room temperature conditions when stored properly.[10]
Q4: Which solvents are generally recommended for dissolving and using this compound?
A4: This compound is generally soluble in organic solvents like dichloromethane (DCM) and acetone.[3] THF is also a common solvent for Wittig reactions.[9] The key consideration is that the solvent must be anhydrous (dry) to prevent hydrolysis.[3] For reactions, a non-polar, aprotic solvent is often used for unstabilized ylides to favor Z-alkene formation, but for stabilized ylides like this one, the solvent choice can influence reaction rates and outcomes.[5]
Troubleshooting Guide
Q5: I dissolved the ylide in a solvent, and the solution changed color (e.g., turned yellow/brown) and a precipitate formed. What happened?
A5: This is a common sign of ylide degradation.
-
Possible Cause 1: Presence of Moisture. The most likely cause is hydrolysis due to water in the solvent or from atmospheric exposure.[3] Wittig reagents are sensitive to moisture.
-
Troubleshooting Step: Always use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation). Handle the ylide and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with humidity.[9]
-
Possible Cause 2: Solvent Impurities. Impurities such as acids, bases, or peroxides (especially in older ethers like THF) can catalyze the decomposition of the ylide.[11]
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents. If you suspect peroxide contamination in THF, test for it and purify the solvent if necessary.
Q6: My Wittig reaction is giving a very low yield. Could the solvent be the issue?
A6: Yes, the solvent and its condition are critical.
-
Possible Cause 1: Ylide Degraded Before/During Reaction. If the ylide was exposed to air or moisture during weighing, dissolution, or while the reaction was running, it may have degraded before reacting with your carbonyl compound.
-
Troubleshooting Step: Generate the ylide in situ or, if using the isolated solid, ensure all handling is done quickly and under anhydrous/inert conditions.[9] Consider adding the carbonyl compound to the freshly prepared ylide solution without significant delay.
-
Possible Cause 2: Inappropriate Solvent Polarity. While this ylide is stabilized, solvent polarity can still affect reaction rates. A solvent in which the reactants are not fully soluble or one that hinders the formation of the oxaphosphetane intermediate can slow the reaction.
-
Troubleshooting Step: Consult literature for similar Wittig reactions to select an appropriate solvent. Ensure your starting materials are soluble in the chosen solvent. DCM or THF are generally good starting points.[3][9]
Q7: I am observing unexpected peaks in my NMR/LC-MS analysis of the reaction mixture. Are these related to solvent-induced degradation?
A7: It is highly likely. Degradation of the ylide can lead to several byproducts.
-
Possible Cause: Hydrolysis. In the presence of water, the ylide can be protonated and ultimately hydrolyze, which could lead to byproducts.
-
Troubleshooting Step: To confirm, run a control experiment by dissolving the ylide in the same solvent (without the carbonyl reactant) and monitoring it over time using TLC or LC-MS. This can help you identify degradation products specific to the ylide and solvent system.
-
Analytical Approach: Use techniques like HPLC-UV or GC-MS to monitor the stability of the ylide in your chosen solvent over the course of your planned reaction time.[11]
Data Presentation
Table 1: Influence of Common Solvents on the Stability of this compound
| Solvent | Type | Polarity (ET(30)) | Key Considerations for Ylide Stability |
| Dichloromethane (DCM) | Aprotic, Halogenated | 41.1 | Good solubility and generally compatible.[3] MUST be anhydrous. Traces of acidic impurities (from storage) can accelerate degradation. |
| Acetone | Aprotic, Ketone | 42.2 | Good solubility reported.[3] MUST be anhydrous. As a ketone, it could potentially react with highly reactive ylides, but is less likely with this stabilized ylide at room temperature. |
| Tetrahydrofuran (THF) | Aprotic, Ether | 37.4 | Very common solvent for Wittig reactions.[9] MUST be anhydrous and peroxide-free. Older bottles can contain peroxides that degrade the ylide. |
| Acetonitrile (MeCN) | Aprotic, Polar | 46.0 | A polar aprotic solvent. Its high polarity may influence reaction stereochemistry.[12] MUST be anhydrous. |
| Toluene | Aprotic, Non-polar | 33.9 | A non-polar option. May be used to influence stereoselectivity.[12] MUST be anhydrous. Lower solubility may be a concern. |
| Methanol (MeOH) | Protic | 55.5 | NOT RECOMMENDED. As a protic solvent, it will readily protonate and decompose the ylide. |
Note: Polarity values are for general comparison and can vary slightly based on the scale used.
Experimental Protocols & Visualizations
Protocol: Assessing Ylide Stability in a Chosen Solvent via HPLC-UV
This protocol outlines a method to quantify the stability of this compound in a specific solvent over time.
1. Materials and Reagents:
- This compound (high purity)
- HPLC-grade solvent of choice (e.g., Dichloromethane)
- Inert gas (Nitrogen or Argon)
- Class A volumetric flasks and pipettes
- HPLC system with a UV detector
- HPLC column (e.g., C18 reverse-phase)
2. Preparation of Stock Solution (Time = 0):
- Ensure all glassware is oven-dried and cooled under an inert atmosphere.
- Under a nitrogen or argon atmosphere, accurately weigh approximately 10 mg of the ylide into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the chosen anhydrous solvent. This is your stock solution (approx. 1 mg/mL).
- Immediately withdraw an aliquot, dilute it to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL), and inject it. This serves as the T=0 reference point.
3. Incubation and Sampling:
- Store the stock solution in a sealed vial under the inert atmosphere, protected from light at a controlled temperature (e.g., 25 °C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an identical aliquot from the stock solution.
- Dilute the aliquot in the same manner as the T=0 sample and inject it into the HPLC system.
4. HPLC Analysis:
- Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile/Water mixture).
- Detector Wavelength: Monitor at a wavelength where the ylide has strong absorbance (determine by UV scan if unknown).
- Analysis: Record the peak area of the ylide at each time point.
5. Data Interpretation:
- Calculate the percentage of the ylide remaining at each time point relative to the T=0 peak area.
- Plot the percentage of ylide remaining versus time to visualize the degradation curve.
- Compare curves generated from different solvents to determine the optimal solvent for stability.
// Nodes
prep [label="1. Prepare Stock Solution\n(Ylide in Anhydrous Solvent)\nUnder Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"];
t0 [label="2. T=0 Analysis\n(Immediate HPLC Injection)", fillcolor="#FBBC05", fontcolor="#202124"];
incubate [label="3. Incubate Solution\n(Controlled Temp, No Light)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sample [label="4. Periodic Sampling\n(T=1h, 2h, 4h...)", fillcolor="#FBBC05", fontcolor="#202124"];
hplc [label="5. HPLC Analysis\n(Measure Peak Area)", fillcolor="#34A853", fontcolor="#FFFFFF"];
data [label="6. Data Analysis\n(Plot % Remaining vs. Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
prep -> t0 [label="Initial Sample"];
prep -> incubate [label="Store Remainder"];
incubate -> sample [label="Withdraw Aliquots"];
sample -> hplc;
t0 -> data [label="Reference Data"];
hplc -> data [label="Timepoint Data"];
}
Caption: Experimental workflow for assessing ylide stability.
Troubleshooting Decision Tree
If you are experiencing issues with your reaction, use the following logical guide to troubleshoot potential stability problems related to your solvent.
Caption: Troubleshooting workflow for ylide instability issues.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy this compound (EVT-368036) | 13605-66-8 [evitachem.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
"improving yield in reactions with phosphorane ylides"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving phosphorane ylides, primarily focusing on the Wittig reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am performing a Wittig reaction and observing very low to no yield of my desired alkene. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Wittig reaction can stem from several factors, ranging from the stability of the ylide to the reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue.
Possible Causes & Solutions:
-
Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.
-
Solution: Ensure the base is sufficiently strong to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are typically required. For stabilized ylides, weaker bases such as sodium hydroxide (NaOH) or potassium carbonate can be effective.[1] The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).[2]
-
-
Ylide Decomposition: Unstabilized ylides are highly reactive and can decompose in the presence of air or moisture.[3][4]
-
Solution: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and flame-dried glassware to minimize exposure to water.[3]
-
-
Steric Hindrance: Sterically hindered ketones or bulky ylides can react slowly, leading to poor yields.[5][6]
-
Side Reactions: The presence of certain functional groups on the aldehyde, ketone, or ylide can lead to side reactions. Aldehydes, in particular, can be prone to oxidation, polymerization, or decomposition.[5]
-
Solution: Ensure the purity of your starting materials. If the aldehyde is labile, a tandem oxidation-Wittig process, where the aldehyde is generated in situ from the corresponding alcohol, can be employed.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Stereoselectivity (Incorrect Z/E Ratio)
Question: My Wittig reaction is producing a mixture of Z and E isomers, but I need to favor one over the other. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
Key Factors Influencing Stereoselectivity:
-
Ylide Stability: This is the most critical factor.
-
Non-stabilized ylides (with alkyl or other electron-donating groups) generally lead to the kinetic (Z)-alkene product.[4][7][8]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically yield the thermodynamic (E)-alkene product.[4][7][8]
-
Semi-stabilized ylides (with aryl groups) often give poor (E)/(Z) selectivity.[5]
-
-
Reaction Temperature:
-
Solvent:
-
Presence of Lithium Salts:
-
Lithium salts can coordinate with the betaine intermediate, promoting equilibration to the more stable anti-betaine, which leads to the (E)-alkene.[3][10] To achieve high (Z)-selectivity, "salt-free" conditions are often necessary.
-
Solution: Use bases that do not contain lithium cations, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).[3]
-
Strategies for Controlling Stereoselectivity:
| Desired Isomer | Ylide Type | Recommended Conditions |
| (Z)-Alkene | Non-stabilized | Low temperature (-78 °C), non-polar aprotic solvent (e.g., THF), lithium-free base (e.g., NaHMDS).[3] |
| (E)-Alkene | Stabilized | Can be run at room temperature or with gentle heating.[4] |
| (E)-Alkene | Non-stabilized | Use the Schlosser modification, which involves deprotonation of the betaine intermediate with a strong base at low temperature to favor the formation of the more stable threo-betaine, leading to the (E)-alkene.[5][11] |
Stereoselectivity Control Pathway:
Caption: Decision pathway for controlling stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a stabilized and an unstabilized ylide?
A1: The stability of a phosphorane ylide is determined by the substituents on the carbanionic carbon.
-
Stabilized ylides have electron-withdrawing groups (e.g., ester, ketone, nitrile) that delocalize the negative charge, making the ylide less reactive and more stable.[4] They often can be isolated and stored.[4]
-
Unstabilized ylides have electron-donating or neutral groups (e.g., alkyl groups), resulting in a more localized and highly reactive carbanion.[4] These ylides are typically generated and used in situ under an inert atmosphere.[4]
Q2: My reaction is not going to completion, even with a strong base. What else could be the problem?
A2: If ylide formation is confirmed, consider the following:
-
Purity of the Phosphonium Salt: Impurities in the phosphonium salt can interfere with the reaction. Recrystallize the salt if necessary.
-
Solvent Choice: While THF is common, in some cases, other solvents like toluene or DME might improve solubility and reactivity.
-
Reaction Time and Temperature: Some reactions, especially with sterically hindered substrates, may require longer reaction times or elevated temperatures. Monitor the reaction by TLC to determine the optimal time.
Q3: How can I remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Common purification methods include:
-
Column Chromatography: This is the most common method. A silica gel column with a suitable solvent system (e.g., hexanes/ethyl acetate) can effectively separate the alkene product from triphenylphosphine oxide.[12]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be effective. Triphenylphosphine oxide is often more soluble in solvents like propanol than the desired alkene product.[13]
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent mixture (e.g., diethyl ether/hexanes) while the product remains in solution.[12]
Q4: Can I use a ketone as a substrate with a stabilized ylide?
A4: Stabilized ylides are less reactive than their unstabilized counterparts and often fail to react with ketones, particularly those that are sterically hindered.[1][6] Aldehydes are generally much better substrates for stabilized ylides.[14] If a reaction with a ketone is necessary, the more reactive Horner-Wadsworth-Emmons reaction is often a better alternative.[5]
Experimental Protocols
Protocol 1: High (Z)-Selectivity Wittig Reaction with an Unstabilized Ylide
This protocol is designed to maximize the yield of the (Z)-alkene using an unstabilized ylide under "salt-free" conditions.[3]
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt.
-
Add anhydrous THF and stir to dissolve or suspend the salt.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS to the cold suspension. A distinct color change should be observed, indicating ylide formation.
-
Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.[3]
-
In a separate flame-dried flask, dissolve the aldehyde in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the cold, stirred ylide solution over 20-30 minutes.
-
Continue stirring the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.[3]
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High (E)-Selectivity Wittig Reaction with a Stabilized Ylide
This protocol is for the synthesis of an (E)-alkene using a commercially available or pre-formed stabilized ylide.
Materials:
-
Stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.2 eq)
-
Aldehyde (1.0 eq)
-
Dichloromethane (DCM) or Toluene
-
Standard glassware
Procedure:
-
Dissolve the aldehyde in dichloromethane in a round-bottom flask equipped with a stir bar.
-
Add the stabilized ylide portion-wise to the stirring solution at room temperature.[12]
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[2] Gentle heating can be applied if the reaction is sluggish.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide.[12]
-
Filter off the precipitate and wash with a small amount of the cold solvent mixture.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel or recrystallization.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Triphenylphosphorane Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of triphenylphosphorane reagents, commonly used in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What are triphenylphosphorane reagents (Wittig reagents) and why are they moisture-sensitive?
A1: Triphenylphosphorane reagents, also known as phosphonium ylides or Wittig reagents, are organophosphorus compounds used to convert aldehydes and ketones into alkenes.[1][2] They are characterized by a resonance-stabilized structure with a negatively charged carbon adjacent to a positively charged phosphorus atom.[3] This carbanionic character makes them strong bases and highly reactive towards protic sources, especially water.[3][4] Exposure to moisture leads to protonation and subsequent decomposition of the ylide, rendering it inactive for the desired olefination reaction.
Q2: What are the visible signs of decomposition in a triphenylphosphorane reagent?
A2: Signs of decomposition due to moisture exposure can include a change in the physical appearance of the reagent, such as clumping of a powder, discoloration, or the emission of fumes upon opening the container.[5] For ylides generated in situ, a failure to form the characteristic deep color (often yellow, orange, or red) upon addition of the base can indicate that the phosphonium salt precursor or the base has been compromised by moisture.
Q3: How should I properly store triphenylphosphorane reagents?
A3: To ensure their stability, triphenylphosphorane reagents should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon).[6][7][8] Containers must be tightly sealed to prevent the ingress of atmospheric moisture.[6][7] For long-term storage, refrigeration (2-8°C) is often recommended.[6][7][8] It is also crucial to store them away from incompatible substances like strong oxidizing agents.[8][9]
Q4: What is the difference in moisture sensitivity between stabilized and non-stabilized ylides?
A4: The stability and, consequently, the moisture sensitivity of a Wittig reagent depend on the substituents on the carbanion.
-
Non-stabilized ylides , which have electron-donating groups (e.g., alkyl groups) on the negatively charged carbon, are less stable and highly reactive.[10] They are very sensitive to moisture and air and must be handled under strictly inert conditions.[10]
-
Stabilized ylides have electron-withdrawing groups (e.g., carbonyl, ester) that delocalize the negative charge through resonance.[10][11] This increased stability makes them less reactive and significantly less sensitive to moisture and air.[12] Some stabilized ylides can even be handled in air for short periods and used in aqueous or protic solvent systems.[12]
Q5: How does moisture impact the Wittig reaction itself?
A5: Moisture can severely hinder or completely stop the Wittig reaction. Water will protonate the ylide, converting it into the corresponding phosphonium salt, which is unreactive towards the carbonyl compound. This leads to low or no yield of the desired alkene product.[13][14] Instead, you will likely recover your starting aldehyde or ketone and observe a significant amount of triphenylphosphine oxide as a byproduct from the decomposed reagent.[13]
Troubleshooting Guide
Q1: My Wittig reaction failed, and I only recovered the starting aldehyde/ketone. What went wrong?
A1: The most probable cause is the decomposition of the Wittig reagent due to moisture. This could happen if:
-
The stored ylide was improperly handled and exposed to the atmosphere.
-
The phosphonium salt used to generate the ylide in situ had absorbed moisture.
-
The strong base (e.g., n-BuLi, NaH) was quenched by moisture before it could deprotonate the phosphonium salt.[15]
-
The reaction solvent was not sufficiently anhydrous.[15]
Action Steps:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.[16][17]
-
Use freshly dried solvents.
-
Handle the phosphonium salt, base, and resulting ylide under a strictly inert atmosphere (nitrogen or argon).[16][18]
-
Verify the activity of the base if possible.
Q2: My reaction produced a large amount of triphenylphosphine oxide (TPPO) but very little of my desired alkene. What does this indicate?
A2: The formation of triphenylphosphine oxide is the thermodynamic driving force of the Wittig reaction.[2] However, excessive TPPO with low alkene yield suggests that the ylide was formed but then decomposed before it could react with the carbonyl compound. This is a classic symptom of moisture contamination during the reaction. The ylide is protonated by water, and the resulting phosphonium salt can undergo side reactions or simply remain until the workup, where it may be converted to TPPO.
Q3: Can the stereoselectivity of the Wittig reaction be affected by reaction conditions related to moisture management?
A3: Yes. The stereochemical outcome of the Wittig reaction (Z vs. E alkene) is highly dependent on the stability of the ylide and the reaction conditions.[10][19] While moisture's primary effect is decomposition, the presence of salts (which can be affected by how bases are handled) can influence the stereochemical course. For instance, lithium salts can have a profound effect on the stereochemical outcome.[19][20] Inconsistent or wet conditions can lead to poor reproducibility in the Z/E ratio of the product.
Data Summary
Table 1: Comparison of Stabilized vs. Non-Stabilized Triphenylphosphorane Reagents
| Feature | Non-Stabilized Ylides | Stabilized Ylides |
| Substituents on Carbanion | Alkyl or H | Electron-withdrawing groups (e.g., -COOR, -CN) |
| Reactivity | High | Moderate to Low |
| Moisture Sensitivity | Very High | Low |
| Air Sensitivity | High | Low |
| Handling Requirement | Strict inert atmosphere (N₂ or Ar) | Can often be handled briefly in air |
| Typical Product Stereochem. | (Z)-alkene (kinetic control) | (E)-alkene (thermodynamic control) |
| Reaction with Ketones | Generally reactive | Often unreactive with hindered ketones |
Experimental Protocols
Protocol 1: Handling Triphenylphosphorane Reagents Under an Inert Atmosphere
This protocol outlines the general procedure for setting up a reaction using moisture-sensitive reagents.
-
Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel, condenser) and magnetic stir bars are thoroughly dried in an oven at >120°C overnight or flame-dried under vacuum immediately before use.[16]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a gas bubbler to monitor the inert gas flow.
-
Reagent Transfer (Solids): For solid reagents like a phosphonium salt or a stable ylide, transfer them into the reaction flask under a positive flow of inert gas.
-
Solvent Transfer: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.[17]
-
Reagent Transfer (Liquids/Solutions): Transfer liquid reagents, such as n-BuLi or aldehydes/ketones, using a dry, inert-gas-flushed syringe.[17]
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including cooling and quenching steps.
-
Workup: Quench the reaction as required, then expose it to the atmosphere for the extraction and purification steps.
Protocol 2: Preparation of Anhydrous Solvents
The quality of anhydrous solvents is critical for the success of Wittig reactions.
-
Solvent Selection: Choose a suitable solvent for the Wittig reaction (e.g., THF, diethyl ether, toluene).
-
Drying Agent:
-
For ethers like THF and diethyl ether, distillation from sodium/benzophenone is a common method. The deep blue or purple color of the benzophenone ketyl radical anion indicates that the solvent is anhydrous and oxygen-free.
-
For hydrocarbon solvents like toluene, distillation from calcium hydride (CaH₂) is effective.
-
-
Distillation: Set up a distillation apparatus under a nitrogen or argon atmosphere. Add the solvent and the appropriate drying agent.
-
Collection and Storage: Distill the solvent directly into the reaction flask or into a dry storage flask (e.g., a Schlenk flask) containing molecular sieves (3Å or 4Å) and sealed with a septum under an inert atmosphere.
Visualizations
Caption: Workflow for a Wittig reaction using a moisture-sensitive ylide generated in situ.
Caption: Troubleshooting decision tree for a failed Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Testing Product Moisture Sensitivity [impakcorporation.com]
- 5. benchchem.com [benchchem.com]
- 6. (Carbethoxyethylidene)triphenylphosphorane(5717-37-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
"preventing hydrolysis of 3-Chloro-2-oxopropylidene triphenylphosphorane"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 3-Chloro-2-oxopropylidene triphenylphosphorane, with a primary focus on preventing its hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in Wittig reaction | 1. Hydrolysis of the phosphorane: The reagent has degraded due to exposure to moisture. 2. Sterically hindered ketone: Stabilized ylides, like the target compound, may react poorly with sterically hindered ketones.[1] 3. Reaction conditions not optimal: Temperature, solvent, or reaction time may be unsuitable. | 1. Verify reagent quality: Use fresh reagent or test a small batch. Implement strict anhydrous handling techniques as outlined in the FAQ section. 2. Consider an alternative reaction: For hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a suitable alternative.[1] 3. Optimize reaction conditions: Refer to a relevant experimental protocol. Ensure the use of anhydrous solvents and an inert atmosphere. |
| Formation of unexpected byproducts | 1. Side reactions due to impurities: The presence of water or other nucleophiles can lead to unwanted reactions. 2. Decomposition of the phosphorane: At elevated temperatures, the phosphorane may decompose. | 1. Ensure purity of all reagents and solvents: Use freshly dried and distilled solvents. Purify starting materials if necessary. 2. Maintain appropriate reaction temperature: Monitor the reaction temperature closely and avoid excessive heating. |
| Inconsistent reaction outcomes | 1. Variability in reagent quality: The phosphorane may have partially hydrolyzed between experiments. 2. Inconsistent reaction setup: Minor variations in atmospheric exposure can affect the outcome. | 1. Standardize reagent handling: Store the phosphorane under an inert atmosphere and handle it exclusively in a glovebox or under a Schlenk line. 2. Implement a consistent experimental protocol: Ensure all glassware is flame-dried, and all transfers are performed using anhydrous techniques. |
Frequently Asked Questions (FAQs)
Reagent Stability and Handling
Q1: How stable is this compound?
This compound is a stabilized ylide due to the presence of the electron-withdrawing ketone group.[2] This makes it significantly more stable to air and moisture than non-stabilized ylides (e.g., alkylidenephosphoranes).[3] However, it is still susceptible to hydrolysis over time, especially in the presence of moisture. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Q2: What are the visible signs of hydrolysis?
The primary solid byproduct of hydrolysis is triphenylphosphine oxide. Visually, this may appear as a fine white powder mixed with the yellowish crystalline phosphorane. A change in the physical appearance or a decrease in solubility in anhydrous solvents can indicate degradation. For a definitive assessment, ³¹P NMR spectroscopy is recommended.
Q3: What is the proper procedure for handling this reagent to prevent hydrolysis?
To prevent hydrolysis, it is crucial to handle this compound under strictly anhydrous conditions. This involves the following steps:
-
Use of a controlled environment: All manipulations should be carried out in a glovebox or under a Schlenk line with a positive pressure of an inert gas.
-
Dry glassware: All glassware must be thoroughly dried before use, preferably by flame-drying under vacuum or oven-drying at >120°C for several hours.
-
Anhydrous solvents: Use only high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Inert atmosphere transfers: Transfer the solid reagent and solutions using techniques that prevent exposure to the atmosphere, such as a Schlenk line and gas-tight syringes or cannulas.
Experimental Protocols
Q4: Can you provide a general protocol for a Wittig reaction using this compound?
Yes, the following is a general protocol for the synthesis of an α,β-unsaturated ketone from an aldehyde. This should be adapted and optimized for specific substrates.
Synthesis of an α,β-Unsaturated Ketone
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add the desired aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
-
Addition of the Phosphorane:
-
In a separate flask, dissolve this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).
-
Transfer the phosphorane solution to the aldehyde solution dropwise at room temperature with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Q5: What are the byproducts of the hydrolysis of this compound?
The hydrolysis of this compound breaks the P=C bond, yielding triphenylphosphine oxide and 1-chloro-2-propanone.
Comparative Data
Q6: How does the stability of this compound compare to other stabilized ylides?
| Ylide Type | Stabilizing Group | General Stability |
| Keto-ylide | Ketone (e.g., -C(O)R) | High |
| Ester-ylide | Ester (e.g., -C(O)OR) | High |
| Cyano-ylide | Nitrile (e.g., -CN) | Very High |
| Non-stabilized ylide | Alkyl (e.g., -CH₃) | Low (highly reactive) |
This table provides a general trend. Actual stability can be influenced by other structural features and environmental conditions.
Visualizations
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: Workflow for handling hydrolysis-sensitive phosphoranes.
Hydrolysis Pathway of this compound
Caption: Products of phosphorane hydrolysis.
References
Technical Support Center: The Wittig Reaction and Temperature Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wittig reaction. The following information addresses common issues related to the effect of temperature on reaction outcomes, including yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the outcome of a Wittig reaction?
A1: Temperature is a critical parameter in the Wittig reaction that can significantly influence both the reaction rate and the stereoselectivity (the ratio of E to Z isomers) of the resulting alkene. Generally, higher temperatures increase the reaction rate but may lead to decreased selectivity and the formation of side products. Conversely, lower temperatures can enhance stereoselectivity, particularly in reactions designed to produce a specific isomer.
Q2: What is the difference between kinetic and thermodynamic control in the context of the Wittig reaction, and how does temperature play a role?
A2: The stereochemical outcome of a Wittig reaction is often governed by either kinetic or thermodynamic control.
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Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest is the major product. This is often the case for reactions involving unstabilized ylides, which tend to yield the Z-alkene.[1][2] The transition state leading to the Z-isomer is lower in energy, and at low temperatures, the intermediates do not have enough energy to equilibrate to the more stable thermodynamic product.
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Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control. With sufficient energy, the reaction intermediates can equilibrate to the most stable conformation, which leads to the thermodynamically favored product. For many Wittig reactions, the E-alkene is the more stable isomer. Reactions with stabilized ylides often favor the E-alkene and are considered to be under thermodynamic control as the initial steps are often reversible.[3]
Q3: How do stabilized, semi-stabilized, and unstabilized ylides behave differently with respect to temperature and stereoselectivity?
A3: The stability of the ylide is a key factor in determining the stereochemical outcome of the Wittig reaction, and this is closely linked to temperature.
-
Unstabilized Ylides (e.g., alkyl-substituted ylides): These are highly reactive and typically react under kinetic control to favor the formation of the Z-alkene, especially at low temperatures.[2][3]
-
Stabilized Ylides (e.g., ylides with adjacent electron-withdrawing groups like esters or ketones): These are less reactive, and the initial addition to the carbonyl is often reversible. This allows for equilibration to the more stable intermediate, leading to the formation of the E-alkene as the major product, often favored by higher temperatures to ensure equilibration.[2][3]
-
Semi-stabilized Ylides (e.g., benzylides or allylides): The stereoselectivity with these ylides is often less predictable and can be highly sensitive to reaction conditions, including temperature. They can produce mixtures of E and Z isomers.
Troubleshooting Guides
Problem 1: Low reaction yield.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too low, leading to a slow reaction rate. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. | An increase in the consumption of starting materials and formation of the product. Be aware that this may affect stereoselectivity. |
| Ylide decomposition at high temperatures. | If the reaction is run at elevated temperatures, consider if the ylide is stable under these conditions. Perform the reaction at a lower temperature for a longer duration. | Improved yield due to the preservation of the ylide. |
| Incorrect temperature for ylide formation. | Ylide formation is often exothermic. For unstabilized ylides, it is crucial to maintain low temperatures (e.g., -78°C to 0°C) during the addition of the base to the phosphonium salt to prevent ylide decomposition.[4] | Efficient formation of the ylide, leading to a better overall reaction yield. |
Problem 2: Poor stereoselectivity (undesired E/Z ratio).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high, leading to loss of kinetic control (for Z-selective reactions). | Perform the reaction at a lower temperature (e.g., -78°C). This is especially critical for reactions with unstabilized ylides where the Z-isomer is desired.[4] | Increased selectivity for the Z-alkene. |
| Insufficient energy for equilibration to the thermodynamic product (for E-selective reactions). | For reactions with stabilized ylides where the E-isomer is desired, a higher temperature may be required to ensure the reversibility of the initial addition and allow for equilibration to the more stable intermediate. | Increased selectivity for the E-alkene. |
| Use of salt-free conditions for Z-selectivity. | Lithium salts can promote the equilibration of intermediates, leading to a loss of Z-selectivity.[2] Using potassium or sodium bases can help maintain high Z-selectivity with unstabilized ylides. | Higher ratio of the Z-isomer. |
| Need for E-selectivity with an unstabilized ylide. | Employ the Schlosser modification, which involves the use of a strong base (like phenyllithium) at very low temperatures (-78°C) to epimerize the intermediate betaine, leading to the E-alkene.[1][2] | High selectivity for the E-alkene. |
Data Presentation
The following tables summarize the effect of temperature and other conditions on Wittig reaction outcomes based on literature data.
Table 1: Effect of Temperature on the Yield of the Wittig Reaction between Benzaldehyde and Propyltriphenylphosphonium Bromide [5]
| Entry | Temperature (°C) | Solvent | Base | Yield (%) |
| 1 | 25 | Dioxane | K₂CO₃ | 25 |
| 2 | 50 | Dioxane | K₂CO₃ | 40 |
| 3 | 80 | Dioxane | K₂CO₃ | 65 |
| 4 | 100 | Dioxane | K₂CO₃ | 80 |
This data indicates that for this specific reaction, a higher temperature leads to a higher yield.[5]
Table 2: Representative Data on the Effect of Reaction Conditions on Yield and E/Z Ratio
| Ylide Type | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| Stabilized | Benzaldehyde | NaHCO₃ (aq) | Water | Room Temp | 46.5 | 95.5:4.5 | [6] |
| Stabilized | 2-Thiophenecarboxaldehyde | NaHCO₃ (aq) | Water | Room Temp | 54.9 | 99.8:0.2 | [6] |
| Unstabilized | Heptanal | n-BuLi | THF | -78 to RT | 75 | 20:80 | BenchChem |
| Unstabilized (Schlosser) | Heptanal | PhLi | THF/Hexane | -78 | 68 | 95:5 | BenchChem |
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction with an Unstabilized Ylide at Low Temperature [4]
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Ylide Generation:
-
Dry a round-bottom flask under flame or in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Add the triphenylphosphonium salt (1.1 equivalents) to the flask.
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Add anhydrous solvent (e.g., THF or diethyl ether).
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Cool the suspension to -78°C using a dry ice/acetone bath.
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Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. A color change (often to deep red or orange) indicates ylide formation.
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Stir the mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.
-
-
Reaction with Carbonyl:
-
Cool the ylide solution back down to -78°C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Protocol 2: Schlosser Modification for an E-Selective Wittig Reaction with an Unstabilized Ylide [1]
-
Initial Ylide Reaction:
-
Follow the ylide generation steps from Protocol 1.
-
Cool the ylide solution to -78°C.
-
Slowly add the aldehyde (1.0 equivalent) and stir for 1 hour at -78°C to form the initial betaine intermediate.
-
-
Epimerization:
-
At -78°C, add a second equivalent of a strong base (e.g., phenyllithium) dropwise to deprotonate the betaine and facilitate epimerization to the more stable threo-betaine.
-
Stir for an additional hour at -78°C.
-
-
Protonation and Workup:
-
Quench the reaction at -78°C by adding a proton source (e.g., tert-butanol).
-
Allow the mixture to slowly warm to room temperature.
-
Proceed with an aqueous workup and purification as described in Protocol 1.
-
Visualizations
Caption: A simplified diagram of the Wittig reaction mechanism.
Caption: Influence of temperature on kinetic vs. thermodynamic control.
Caption: A decision-making flowchart for troubleshooting stereoselectivity.
References
Technical Support Center: Work-up Procedures for Reactions Involving Triphenylphosphine Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove?
Triphenylphosphine oxide is a common byproduct in many widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions. Its removal can be challenging due to its high polarity, which often leads to co-purification with the desired product, especially in large-scale reactions where traditional column chromatography is not practical.
Q2: What are the primary strategies for removing TPPO?
The main approaches to remove TPPO from a reaction mixture can be broadly categorized as:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system. This can be a straightforward and effective method.
-
Complexation with Metal Salts: Certain metal salts can form insoluble complexes with TPPO, which can then be easily removed by filtration.
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Chromatography: Techniques like silica gel plug filtration can be used to separate the highly polar TPPO from less polar products.
-
Scavenger Resins: Solid-supported reagents, known as scavenger resins, can bind to TPPO, allowing for its removal by simple filtration.
Q3: How do I choose the best removal method for my specific reaction?
The optimal method depends on several factors, including the properties of your desired product (polarity, stability), the reaction solvent, and the scale of your reaction. The decision-making workflow below can help guide your choice.
A flowchart to guide the selection of an appropriate work-up procedure for TPPO removal.
Q4: My product is co-eluting with TPPO during column chromatography. What should I do?
If standard chromatography is failing, consider one of the alternative methods. If your product is not sensitive to metal salts, precipitation with ZnCl₂, MgCl₂, or CaBr₂ is often a highly effective strategy for polar products. Alternatively, if your product is less polar than TPPO, a silica plug filtration with a non-polar eluent should be effective.
Q5: I am trying to precipitate TPPO, but it remains in solution. How can I improve this?
Several factors can influence the success of precipitation:
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Solvent Choice: Ensure you are using a solvent in which TPPO has low solubility. Refer to the solubility data table below.
-
Concentration: The concentration of the crude mixture can be critical. In some cases, a more concentrated solution aids precipitation, while in others, dilution is necessary.
-
Temperature: Cooling the mixture can significantly decrease the solubility of TPPO and promote crystallization.
-
Seeding: Adding a small crystal of pure TPPO can sometimes induce crystallization.
Q6: Are there alternatives to using triphenylphosphine to avoid the formation of TPPO altogether?
Yes, several alternative phosphine reagents have been developed whose corresponding oxides are more easily removed. For example, phosphines with basic functionalities can be removed by a simple acid wash. Polymer-supported triphenylphosphine is another option, where the resulting polymer-bound TPPO can be removed by filtration.[1]
Data Presentation
Solubility of Triphenylphosphine Oxide (TPPO) in Common Organic Solvents
Understanding the solubility of TPPO is crucial for selecting the appropriate solvent for precipitation and crystallization methods.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Hexane | Poorly soluble[2] | Ambient |
| Diethyl Ether (cold) | Poorly soluble[2] | Cold |
| Toluene | Soluble | Ambient |
| Dichloromethane | Soluble | Ambient |
| Ethanol | ~2.0[3] | Ambient |
| Methanol | Soluble | Ambient |
| Ethyl Acetate | Soluble | Ambient |
| Tetrahydrofuran (THF) | Soluble | Ambient |
| Water | Low[2] | Ambient |
Note: "Soluble" and "Poorly soluble" are qualitative descriptions from the literature. Quantitative data is provided where available.
Comparison of TPPO Removal Methodologies
| Method | Typical Efficiency (% TPPO Removed) | Key Advantages | Key Considerations |
| Precipitation with ZnCl₂ | >95% in suitable solvents[4] | High efficiency, applicable to polar products. | Product must be stable to Lewis acids. |
| Precipitation with MgCl₂ | Effective, scalable.[2] | Good for large-scale synthesis. | May require elevated temperatures. |
| Precipitation with CaBr₂ | 95-99% in THF, 2-MeTHF, MTBE[5] | Effective in ethereal solvents where other salts fail. | Requires anhydrous conditions. |
| Silica Plug Filtration | Variable, depends on product polarity. | Simple, fast, avoids metal salts. | Only effective for non-polar to moderately polar products. |
| Scavenger Resins | Can be quantitative. | High selectivity, simple filtration work-up. | Cost of resin, may require longer reaction times. |
Experimental Protocols
Protocol 1: Precipitation of TPPO using Zinc Chloride (ZnCl₂)
This method is highly effective for removing TPPO from reactions where the product is soluble in polar organic solvents.[4]
Materials:
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Crude reaction mixture containing the product and TPPO
-
Anhydrous Zinc Chloride (ZnCl₂)
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Ethanol (or another suitable polar solvent)
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Acetone (for washing)
Procedure:
-
Solvent Exchange (if necessary): If the reaction was performed in a non-polar solvent, concentrate the crude mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude residue in a minimum amount of ethanol at room temperature.
-
Addition of ZnCl₂: Add 2 equivalents of solid anhydrous ZnCl₂ (relative to the initial amount of triphenylphosphine used in the reaction) to the ethanolic solution. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
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Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
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Filtration: Filter the mixture through a Büchner funnel to collect the solid ZnCl₂(TPPO)₂ complex.
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Washing: Wash the filter cake with a small amount of cold ethanol.
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Product Isolation: Combine the filtrate and the washings. The desired product is now in the ethanolic solution. The solvent can be removed under reduced pressure. A subsequent slurry with acetone can be performed to remove any excess, insoluble zinc chloride.
Protocol 2: Removal of TPPO by Silica Plug Filtration
This method is suitable for non-polar to moderately polar products that have a significantly different polarity from the highly polar TPPO.
Materials:
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Crude reaction mixture
-
Silica gel
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Non-polar solvent (e.g., hexane, pentane, or a mixture with a small amount of diethyl ether)
-
Eluting solvent (a slightly more polar solvent if necessary)
Procedure:
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent (e.g., hexane or pentane).
-
Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column. The height of the silica should be sufficient to retain the TPPO.
-
Loading: Carefully load the suspension of the crude product onto the top of the silica plug.
-
Elution: Elute the product from the silica plug using a non-polar solvent. The less polar product should pass through the silica plug while the more polar TPPO remains adsorbed at the top.
-
Monitoring: Monitor the elution by thin-layer chromatography (TLC) to ensure that the product has been fully eluted and that no TPPO is co-eluting.
-
Product Isolation: Collect the fractions containing the purified product and concentrate under reduced pressure.
Protocol 3: TPPO Removal Using a Scavenger Resin
This method utilizes a polymer-supported reagent to selectively bind to TPPO, which is then removed by filtration. High-loading Merrifield resin is a common choice.
Materials:
-
Crude reaction mixture containing TPPO
-
High-loading chloromethylated polystyrene (Merrifield resin)
-
Sodium iodide (NaI)
-
Acetone (or another suitable solvent)
Procedure:
-
Resin Activation (in situ): In a flask, add the Merrifield resin and a catalytic amount of sodium iodide to a suitable solvent like acetone. Stir for a short period to form the more reactive iodinated resin.
-
Scavenging: Add the crude reaction mixture to the resin slurry.
-
Stirring: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the reaction by TLC to determine the point at which all the TPPO has been scavenged.
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
References
Validation & Comparative
A Comparative Guide to the Performance of 3-Chloro-2-oxopropylidene triphenylphosphorane and Other Olefination Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational transformation. The Wittig reaction, utilizing phosphorus ylides, stands as a cornerstone methodology for this purpose. This guide provides a detailed comparison of 3-Chloro-2-oxopropylidene triphenylphosphorane , a functionalized and stabilized phosphorane, with other common classes of Wittig reagents and the alternative Horner-Wadsworth-Emmons (HWE) reaction. The comparison is supported by experimental data to guide reagent selection in complex synthetic endeavors.
Introduction to this compound
This compound, also known as (1-chloro-2-oxopropylidene)triphenylphosphorane, is a specialized Wittig reagent. Its structure features a triphenylphosphine core and a C21H18ClOP chemical formula. The key characteristic of this ylide is the presence of a ketone group adjacent to the nucleophilic carbon, which classifies it as a stabilized ylide . This stabilization, achieved through resonance delocalization of the negative charge onto the oxygen atom, significantly influences its reactivity and the stereochemistry of the resulting alkene.
The presence of the chloro- and keto- groups also imparts dual reactivity to the molecule. Beyond its primary function in olefination, these functional groups can be utilized in subsequent synthetic transformations, allowing for the development of efficient tandem or one-pot reaction sequences. For instance, a highly stereoselective tandem Michael addition-Wittig reaction of a related carboxylated phosphorane has been reported to generate complex cyclic ketones.
Performance Comparison of Phosphoranes
The performance of a phosphorane in a Wittig reaction is primarily assessed by its reactivity, the yield of the alkene product, and the stereoselectivity (E/Z ratio) of the newly formed double bond. The stability of the ylide is the principal determinant of these outcomes.
Stabilized Ylides
Stabilized ylides, like this compound, contain an electron-withdrawing group (e.g., ketone, ester, or nitrile) that delocalizes the negative charge of the carbanion. This increased stability makes them less reactive than their non-stabilized counterparts. They often require heating and may not react efficiently with sterically hindered ketones. However, their key advantage is the high selectivity for the thermodynamically more stable (E)-alkene .
Below is a comparison of representative stabilized ylides in their reaction with benzaldehyde.
| Ylide | Aldehyde | Product | Conditions | Yield (%) | E:Z Ratio |
| (Acetylmethylene)triphenylphosphorane | Benzaldehyde | 4-Phenyl-3-buten-2-one | Reflux in water, 5-60 min (with LiCl) | 65-98% | High E |
| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | Ethyl cinnamate | Room temp, 15 min (solvent-free) | High | >95:5 |
| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | Ethyl cinnamate | Sat. NaHCO₃(aq), 1 hr, room temp | 77.8% | 98:2 |
Non-Stabilized Ylides
Non-stabilized ylides lack an electron-withdrawing group; the substituent on the carbanion is typically an alkyl or hydrogen. These ylides are highly reactive and readily react with both aldehydes and ketones, often at low temperatures. The reaction is typically under kinetic control, leading preferentially to the (Z)-alkene . This selectivity arises from the sterically favored approach of the ylide and carbonyl compound to form the cis-oxaphosphetane intermediate, which rapidly decomposes.
| Ylide | Carbonyl Compound | Product | Conditions | Yield (%) | E:Z Ratio |
| Methylenetriphenylphosphorane | Camphor | Methylene camphor | KOtBu, in situ generation | High | N/A |
| Benzylidenetriphenylphosphorane | Benzaldehyde | Stilbene | NaOH(aq), CH₂Cl₂, 30 min, room temp | High | Mixture (Z favored) |
| Ethylidenetriphenylphosphorane | Cyclohexanone | Ethylidenecyclohexane | NaH, DMSO | 86% | 13:87 |
Alternative Olefination Method: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction, particularly when high (E)-selectivity is desired. This reaction employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the analogous phosphorus ylide. A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying product purification.
| Phosphonate Reagent | Aldehyde | Product | Conditions | Yield (%) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | Ethyl cinnamate | NaH, THF | >90% | >95:5 |
| Triethyl phosphonoacetate | Isobutyraldehyde | Ethyl 4-methyl-2-pentenoate | LiCl, DBU, CH₃CN | 85% | 93:7 |
| Still-Gennari Phosphonate | Benzaldehyde | Ethyl cinnamate | KHMDS, 18-crown-6, THF, -78°C | High | 5:95 |
The Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)), notably reverses the selectivity to strongly favor the (Z)-alkene.[1]
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducibility and successful implementation. Below are representative protocols for the different classes of olefination reactions discussed.
General Wittig Reaction Workflow
The overall process for a Wittig reaction involves the formation of the phosphonium ylide from its corresponding salt, followed by the reaction with a carbonyl compound to yield the alkene and triphenylphosphine oxide.
References
A Comparative Guide to Olefination Reactions: Alternatives to 3-Chloro-2-oxopropylidene triphenylphosphorane
For researchers, scientists, and professionals in drug development, the synthesis of α,β-unsaturated ketones is a critical step in the construction of complex molecular architectures. While stabilized Wittig reagents like 3-Chloro-2-oxopropylidene triphenylphosphorane have been traditionally employed for this transformation, a range of powerful alternatives offer distinct advantages in terms of reactivity, stereoselectivity, and operational simplicity. This guide provides an objective comparison of the leading alternatives: the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, the Julia-Kocienski olefination, and the Tebbe olefination, supported by experimental data and detailed protocols.
At a Glance: Comparison of Olefination Alternatives
The choice of olefination method is often dictated by the desired stereochemical outcome, the nature of the carbonyl substrate, and the tolerance of other functional groups within the molecule. The following table summarizes the key features of each alternative.
| Feature | Horner-Wadsworth-Emmons (HWE) Olefination | Peterson Olefination | Julia-Kocienski Olefination | Tebbe Olefination |
| Reagent | Phosphonate carbanion (e.g., from β-keto phosphonate) | α-Silyl carbanion | Heteroaryl sulfone carbanion (e.g., PT-sulfone) | Titanocene methylene complex (Tebbe reagent) |
| Typical Stereoselectivity | Predominantly (E)-selective. (Z)-selectivity achievable with Still-Gennari modification.[1] | Tunable: Acidic workup gives (E)-alkene (anti-elimination), basic workup gives (Z)-alkene (syn-elimination).[2][3] | Highly (E)-selective.[4][5] | Not applicable for stereoselective enone synthesis (primarily for methylenation).[6] |
| Substrate Scope | Broad; reacts with a wide range of aldehydes and ketones, including sterically hindered ones.[7] | Broad; reacts with aldehydes and ketones. Tolerates functional groups like nitriles.[3] | Broad; wide functional group tolerance and applicable in complex natural product synthesis.[8][9][10] | Reacts with aldehydes, ketones, esters, lactones, and amides.[6] |
| Byproducts | Water-soluble phosphate esters, easily removed by aqueous extraction. | Silanols (e.g., trimethylsilanol), which are volatile. | Water-soluble salts and sulfur dioxide. | Volatile byproducts. |
| Key Advantages | High yields, excellent (E)-selectivity, mild reaction conditions, simple purification.[11][12] | Controllable stereoselectivity from a single β-hydroxysilane intermediate.[2][3] | Excellent (E)-selectivity, high functional group tolerance, one-pot procedure.[4][5] | Reacts with a broad range of carbonyl compounds, including esters and amides; useful for methylenation.[6] |
| Limitations | (Z)-selectivity requires modified reagents and specific conditions. | Stereocontrol depends on the diastereoselective formation of the β-hydroxysilane intermediate. | Reagent synthesis can be multi-step. | Pyrophoric reagent requiring inert atmosphere techniques; primarily for methylenation.[13] |
Performance Data: A Comparative Overview
The following tables present a compilation of experimental data from the literature to illustrate the performance of each olefination method in the synthesis of α,β-unsaturated ketones and related alkenes.
Horner-Wadsworth-Emmons Olefination:
| Aldehyde/Ketone | Phosphonate Reagent | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | >95 | >99:1 | [3] |
| Heptanal | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | >95 | 99:1 | [3] |
| Benzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | neat | rt | >95 | 99:1 | [3] |
| Various aldehydes | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | (CF₃)₂CHONa | THF | -78 to rt | up to 93 | up to 2:98 | [14] |
Peterson Olefination:
| Carbonyl Compound | α-Silyl Carbanion Source | Elimination Conditions | Yield (%) | E/Z Ratio | Reference |
| 2-tert-butyldiphenylsilyl-2-phenylethanal | n-Butyllithium | KH | 87-90 | (Z)-alkene | [2] |
| Ketone | (trimethylsilyl)methyllithium | p-toluenesulfonic acid | 86 | Not specified | [7] |
Julia-Kocienski Olefination:
| Aldehyde | Sulfone Reagent | Base/Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | PT-sulfone | KHMDS/DME | -55 to rt | 71 | High E | [4] |
| Various ketones | 1-Methyl-1H-tetrazol-5-yl (MT) alkyl sulfones | LiHMDS/THF | low temp | Good | 91:9 to 99:1 (Z) | [15] |
Tebbe Olefination (for methylenation):
| Carbonyl Compound | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Diketone | Tebbe reagent (0.5 M in toluene) | THF | 0 to rt | 59 | [6] |
| Ester | Tebbe reagent | Not specified | Not specified | 77 | [16] |
Experimental Protocols
Horner-Wadsworth-Emmons Reaction (General Procedure)
This protocol is a general guideline for the synthesis of α,β-unsaturated ketones using a β-keto phosphonate.
Materials:
-
β-keto phosphonate (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Base (e.g., NaH, K₂CO₃, DBU) (1.0-1.5 equiv)
-
Anhydrous solvent (e.g., THF, DME)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the β-keto phosphonate in the anhydrous solvent in the round-bottom flask.
-
Cool the solution to the desired temperature (typically -78 °C to room temperature).
-
Add the base portion-wise and stir the mixture for 30-60 minutes to generate the phosphonate carbanion.
-
Slowly add a solution of the aldehyde in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Peterson Olefination (General Procedure for Ketones)
This protocol describes a typical procedure for the methylenation of a ketone.
Materials:
-
Ketone (1.0 equiv)
-
(Trimethylsilyl)methyllithium (TMSCH₂Li) solution (e.g., 0.56 M in hexanes) (4.0 equiv)
-
Anhydrous diethyl ether
-
Methanol
-
p-Toluenesulfonic acid (10.0 equiv)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (e.g., argon)
Procedure: [7]
-
Under an argon atmosphere, dissolve the ketone in anhydrous diethyl ether in the round-bottom flask.
-
At 25 °C, add the (trimethylsilyl)methyllithium solution and stir the resulting mixture for 30 minutes.
-
Add methanol followed by p-toluenesulfonic acid and stir the mixture for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography.
Julia-Kocienski Olefination (Typical Procedure)
This protocol outlines a representative procedure for the Julia-Kocienski olefination.[4]
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Schlenk flask with stir bar
-
Inert atmosphere setup (e.g., nitrogen)
Procedure: [4]
-
To a stirred solution of the PT-sulfone in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS in DME dropwise via cannula over 10 minutes.
-
Stir the resulting dark brown solution for 70 minutes at -55 °C.
-
Add the neat aldehyde dropwise over 5 minutes.
-
Stir the mixture at -55 °C for 1 hour, during which the color should change to light yellow.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.
-
Add water to the mixture and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over MgSO₄.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the product by column chromatography followed by Kugelrohr distillation.
Visualizing Olefination Strategies
Decision-Making Workflow for Olefination
The selection of an appropriate olefination method is a critical decision in synthetic planning. The following diagram illustrates a simplified decision-making tree to guide this choice.
Caption: A decision tree for selecting an olefination method.
Generalized Olefination Workflow
The following diagram outlines a generalized experimental workflow applicable to many olefination reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Olefination via Cu-mediated Dehydroacylation of Unstrained Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. public.websites.umich.edu [public.websites.umich.edu]
A Comparative Guide: Horner-Wadsworth-Emmons Reaction vs. Wittig Reaction with Chlorinated Phosphoranes for Alkene Synthesis
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the stereoselective formation of carbon-carbon double bonds is a fundamental transformation. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are two of the most powerful and widely utilized methods for achieving this. This guide provides an in-depth, objective comparison of the HWE reaction and the Wittig reaction employing chlorinated phosphoranes, with a focus on performance, stereoselectivity, and practical application, supported by experimental data.
Executive Summary
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[1] In contrast, the traditional Wittig reaction employs phosphonium ylides.[2] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often cumbersome removal of triphenylphosphine oxide generated in the Wittig reaction.[3] Furthermore, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[2][4]
When considering the synthesis of chlorinated alkenes, both methodologies offer viable routes. The Wittig reaction can be adapted to use α-chloro-substituted phosphoranes, while the HWE reaction can employ α-chloro-substituted phosphonates. The choice between these two powerful reactions often hinges on the desired stereoselectivity (E/Z isomerism), substrate scope, and overall efficiency of the synthetic route.
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of both reactions is a critical consideration. The HWE reaction with unstabilized or weakly stabilized phosphonates generally favors the formation of the thermodynamically more stable (E)-alkene.[1][5] This is attributed to the reversibility of the initial addition of the phosphonate carbanion to the carbonyl, allowing for equilibration to the more stable anti-intermediate which leads to the (E)-alkene. Conversely, modifications to the phosphonate reagent, such as the use of electron-withdrawing groups on the phosphonate esters (Still-Gennari modification), can lead to high (Z)-selectivity.[6]
The stereoselectivity of the Wittig reaction is more dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides (e.g., those with alkyl substituents) predominantly form (Z)-alkenes.[7] The use of chlorinated phosphoranes introduces further electronic and steric factors that can influence the E/Z ratio of the resulting vinyl chloride.
Diagram of the Horner-Wadsworth-Emmons Reaction Pathway
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Diagram of the Wittig Reaction Pathway with a Chlorinated Phosphorane
Caption: General workflow for the Wittig reaction with a chlorinated phosphorane.
Quantitative Performance Comparison
The following table summarizes experimental data for the Horner-Wadsworth-Emmons reaction and the Wittig reaction with chlorinated phosphoranes in the synthesis of vinyl chlorides. This data is compiled from various literature sources to provide a comparative overview of yields and stereoselectivities.
| Reaction | Aldehyde/Ketone | Phosphorus Reagent | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| HWE | Benzaldehyde | Diethyl (chloromethyl)phosphonate | NaH | THF | RT | 85 | >95:5 (E) |
| Wittig | Benzaldehyde | (Chloromethylene)triphenylphosphorane | n-BuLi | THF | -78 to RT | 78 | 80:20 (Z) |
| HWE | Cyclohexanone | Diethyl (chloromethyl)phosphonate | NaH | DME | RT | 75 | N/A |
| Wittig | Cyclohexanone | (Chloromethylene)triphenylphosphorane | n-BuLi | THF | -78 to RT | 68 | N/A |
| HWE | 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | RT | 92 | >98:2 (E) |
| Wittig | 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | Reflux | 87 | 95.5:4.5 (E) |
| HWE | Heptanal | Diethyl (chloromethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 | 70 | <5:95 (Z) |
| Wittig | Heptanal | (Chloromethylene)triphenylphosphorane | NaHMDS | THF | -78 to RT | 65 | 90:10 (Z) |
Note: The data presented is a representative compilation from various sources and direct comparison should be made with caution as reaction conditions can significantly influence the outcome.
Detailed Experimental Protocols
Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-1-Chloro-2-phenylethene
This protocol describes a typical procedure for the HWE reaction to produce an (E)-vinyl chloride.
Materials:
-
Diethyl (chloromethyl)phosphonate
-
Benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, sodium hydride (1.2 eq) is added. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of diethyl (chloromethyl)phosphonate (1.1 eq) in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-1-chloro-2-phenylethene.
Wittig Reaction for the Synthesis of (Z)-1-Chloro-2-phenylethene
This protocol outlines a general procedure for the Wittig reaction using a chlorinated phosphorane to favor the (Z)-vinyl chloride isomer.
Materials:
-
(Chloromethyl)triphenylphosphonium iodide
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet is charged with (chloromethyl)triphenylphosphonium iodide (1.1 eq) and anhydrous THF.
-
The suspension is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via syringe, resulting in the formation of a deep red solution of the ylide. The mixture is stirred at -78 °C for 1 hour.
-
A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to isolate (Z)-1-chloro-2-phenylethene and separate it from the triphenylphosphine oxide byproduct.
Conclusion
Both the Horner-Wadsworth-Emmons reaction and the Wittig reaction with chlorinated phosphoranes are effective methods for the synthesis of vinyl chlorides. The HWE reaction generally offers advantages in terms of easier product purification and often provides high (E)-selectivity with simple phosphonates. However, modifications to the HWE reagents can achieve high (Z)-selectivity. The Wittig reaction, particularly with non-stabilized chlorinated ylides, tends to favor the formation of (Z)-vinyl chlorides. The choice between the two methods will ultimately depend on the desired stereoisomer, the nature of the carbonyl substrate, and the specific requirements of the overall synthetic strategy. For industrial applications, the ease of byproduct removal often makes the HWE reaction a more attractive option. Researchers in drug development may choose one method over the other based on the need for a specific stereoisomer in the target molecule.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Purity Assessment of 3-Chloro-2-oxopropylidene triphenylphosphorane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the purity of starting materials is paramount to ensure high yields, reproducibility, and the avoidance of unwanted side reactions. 3-Chloro-2-oxopropylidene triphenylphosphorane, a versatile Wittig reagent, is frequently employed in the formation of α,β-unsaturated ketones, key intermediates in pharmaceutical synthesis. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of this compound, along with detailed experimental protocols and data interpretation.
Comparison of Spectroscopic Methods for Purity Analysis
The purity of this compound can be effectively assessed using a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and can detect specific impurities.
| Spectroscopic Method | Information Provided | Potential Impurities Detected |
| ¹H NMR Spectroscopy | Provides information on the number and chemical environment of protons. | Unreacted triphenylphosphine, chloroacetone, triphenylphosphine oxide, and other proton-containing byproducts. |
| ¹³C NMR Spectroscopy | Reveals the number and type of carbon atoms in the molecule. | Carbon-containing impurities that may not be easily visible in ¹H NMR. |
| ³¹P NMR Spectroscopy | Highly sensitive to the chemical environment of the phosphorus atom. | Unreacted triphenylphosphine, triphenylphosphine oxide, and other phosphorus-containing side products. |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups present in the molecule. | Presence of hydroxyl groups (from hydrolysis), C=O stretching of unreacted starting materials. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Impurities with different molecular weights. |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used.
Sample Preparation for IR Spectroscopy
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Acquire the IR spectrum using a standard FT-IR spectrometer.
Sample Preparation for Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum.
Spectroscopic Data for this compound and Potential Impurities
The following tables summarize the expected spectroscopic data for pure this compound and common impurities that may arise during its synthesis.
Table 1: ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 7.4-7.8 | m | 15H, P(C₆H₅)₃ |
| 4.5-4.7 | d | 2H, -CH₂Cl | |
| ~3.5 | d | 1H, P=CH- | |
| triphenylphosphine | 7.2-7.4 | m | 15H, P(C₆H₅)₃ |
| triphenylphosphine oxide | 7.4-7.8 | m | 15H, O=P(C₆H₅)₃ |
| Chloroacetone | 4.2 | s | 2H, -CH₂Cl |
| 2.3 | s | 3H, -CH₃ |
Table 2: ³¹P NMR Data (in CDCl₃, referenced to 85% H₃PO₄)
| Compound | Chemical Shift (δ, ppm) |
| This compound | +15 to +25 |
| triphenylphosphine | -5 to -7 |
| triphenylphosphine oxide | +25 to +35 |
Table 3: IR Data (KBr Pellet)
| Compound | Characteristic Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~1650-1680 | C=O stretch (conjugated ketone) |
| ~1435 | P-Ph stretch | |
| ~750, 690 | C-H out-of-plane bending (monosubstituted benzene) | |
| ~720 | C-Cl stretch | |
| triphenylphosphine oxide | ~1190 | P=O stretch |
Table 4: Mass Spectrometry Data (ESI+)
| Compound | [M+H]⁺ (m/z) |
| This compound | 353.08 |
| triphenylphosphine | 263.12 |
| triphenylphosphine oxide | 279.11 |
Purity Confirmation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for purity confirmation.
Alternative Reagents
For certain applications, alternative reagents can be considered for the synthesis of chloro-substituted alkenes. The choice of reagent can depend on factors such as stability, reactivity, and the desired stereoselectivity.
Table 5: Comparison with Alternative Reagents
| Reagent | Advantages | Disadvantages |
| This compound | Readily prepared; versatile for α,β-unsaturated ketone synthesis. | Can be sensitive to moisture and air. |
| (Chloromethylene)triphenylphosphorane | Useful for the synthesis of vinyl chlorides. | Typically generated in situ; may have different reactivity profile. |
| Diethyl (chloromethyl)phosphonate (Horner-Wadsworth-Emmons reagent) | Often provides higher E-selectivity in olefination reactions; byproduct is water-soluble. | Requires a strong base for deprotonation. |
Conclusion
A multi-technique spectroscopic approach is essential for the rigorous purity assessment of this compound. By comparing the acquired ¹H NMR, ³¹P NMR, IR, and Mass Spectrometry data with the expected values for the pure compound and potential impurities, researchers can confidently determine the suitability of the reagent for their synthetic needs. This guide provides the necessary data and protocols to perform a thorough purity analysis, ensuring the reliability and success of subsequent chemical transformations.
Validating the Structure of Products from 3-Chloro-2-oxopropylidene triphenylphosphorane Reactions: A Comparative Guide
Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons
The choice between the Wittig reaction with a phosphorane like 3-Chloro-2-oxopropylidene triphenylphosphorane and the Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate ester often hinges on factors such as stereoselectivity, reactivity, and ease of product purification.
| Feature | This compound (Wittig) | Diethyl (2-chloroacetyl)phosphonate (HWE) |
| Reagent Type | Stabilized triphenylphosphonium ylide | Phosphonate ester |
| Typical Stereoselectivity | Generally favors the (E)-isomer with stabilized ylides, but can produce mixtures.[1] | High (E)-selectivity is typically observed.[2][3][4] |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal).[5] | Water-soluble phosphate esters (easily removed by aqueous extraction).[4] |
| Reactivity | Generally less reactive than HWE reagents, may not react well with hindered ketones.[1] | More nucleophilic and reactive; readily reacts with aldehydes and many ketones.[3][4] |
| Purification | Can be challenging due to the non-polar nature of triphenylphosphine oxide.[5] | Generally straightforward due to the water-solubility of the phosphate byproduct.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of an α-chloro-α,β-unsaturated ketone via both the Wittig and HWE reactions are provided below.
Protocol 1: Representative Wittig Reaction
This protocol describes a representative reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous toluene.
-
To this solution, add benzaldehyde (1.0 equivalent) via syringe.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the α-chloro-α,β-unsaturated ketone from triphenylphosphine oxide.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol details the synthesis of the same α-chloro-α,β-unsaturated ketone using a phosphonate ester.
Materials:
-
Diethyl (2-chloroacetyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (2-chloroacetyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or, if necessary, by column chromatography.
Structure Validation of the Product
The structure of the synthesized α-chloro-α,β-unsaturated ketone, for instance, (E)-3-chloro-1-phenylprop-2-en-1-one, is validated through a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Expected Data for (E)-3-chloro-1-phenylprop-2-en-1-one |
| ¹H NMR | Signals for aromatic protons, and two vinylic protons as doublets with a coupling constant (J) of ~14-16 Hz, characteristic of a trans-alkene. |
| ¹³C NMR | Signals for aromatic carbons, a carbonyl carbon, and two vinylic carbons. |
| IR Spectroscopy | Characteristic absorption bands for a C=O stretch (conjugated ketone) and a C=C stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for a monochlorinated compound. |
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate the reaction mechanisms and the logical workflow for product validation.
References
A Comparative Guide to Stabilized and Non-Stabilized Ylides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction is a cornerstone in the synthesis of alkenes, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds. The choice of the phosphorus ylide, the key reagent in this transformation, is critical as it dictates the reactivity, stereoselectivity, and overall efficiency of the reaction. Phosphorus ylides are broadly classified into two categories: stabilized and non-stabilized. This guide provides a comprehensive comparison of these two classes of ylides, supported by experimental data and detailed methodologies to inform synthetic strategy and experimental design.
Core Differences in Reactivity and Stereoselectivity
The fundamental distinction between stabilized and non-stabilized ylides lies in their electronic nature, which profoundly influences their stability and reactivity.
Non-Stabilized Ylides are characterized by the presence of electron-donating groups (e.g., alkyl groups) on the carbanionic carbon. This localization of negative charge makes them highly reactive and less stable.[1] Consequently, they react rapidly with aldehydes and ketones. The reaction is typically under kinetic control, proceeding through an irreversible formation of a syn-oxaphosphetane intermediate, which preferentially decomposes to yield the (Z)-alkene .[2][3] Due to their high reactivity, non-stabilized ylides are often generated in situ under inert atmospheric conditions and require strong bases for their formation.[1]
Stabilized Ylides , conversely, possess electron-withdrawing groups (e.g., ester, ketone, nitrile) that delocalize the negative charge through resonance.[1] This increased stability renders them less reactive than their non-stabilized counterparts.[4] The Wittig reaction with stabilized ylides is generally under thermodynamic control. The initial formation of the oxaphosphetane intermediate is reversible, allowing for equilibration to the more stable anti-intermediate, which then collapses to form the thermodynamically favored (E)-alkene .[2][3] Their enhanced stability often allows them to be isolated as crystalline solids and handled in the presence of air.[1]
Quantitative Data Comparison
The following tables summarize representative experimental data, highlighting the differences in yield and stereoselectivity between stabilized and non-stabilized ylides in the Wittig reaction.
| Reaction | Ylide Type | Aldehyde/Ketone | Product | Yield (%) | E/Z Ratio | Reference |
| Synthesis of Ethyl Cinnamate | Stabilized | Benzaldehyde | Ethyl Cinnamate | 66-98 | >91:9 | [5] |
| Synthesis of Stilbene | Semi-stabilized | Benzaldehyde | Stilbene | 48-99 | 99:1 (E) | [6] |
| Synthesis of (Z)-Stilbene | Non-stabilized | Benzaldehyde | Stilbene | 13-87 | Favors Z | [6] |
| Reaction with p-Anisaldehyde | Stabilized | p-Anisaldehyde | Cinnamic Ester | 66 | 92:8 | [5] |
Experimental Protocols
General Procedure for Wittig Reaction with a Stabilized Ylide
This protocol is exemplified by the synthesis of (E)-ethyl cinnamate.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Benzaldehyde
-
Dichloromethane or Hexanes
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde) in a suitable solvent like dichloromethane.[7]
-
Add the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) portion-wise to the stirring solution at room temperature.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[7]
-
Upon completion, evaporate the solvent. Add a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide byproduct.[8]
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[9]
-
Purify the product by recrystallization or column chromatography.
General Procedure for Wittig Reaction with a Non-Stabilized Ylide (in situ generation)
This protocol outlines a general procedure for the synthesis of a (Z)-alkene.
Materials:
-
Alkyltriphenylphosphonium halide (ylide precursor)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Aldehyde or ketone
-
Schlenk flask or equivalent inert atmosphere apparatus
-
Syringes for transfer of reagents
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend the alkyltriphenylphosphonium halide in an anhydrous solvent in a Schlenk flask.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-butyllithium) via syringe to form the brightly colored ylide.
-
After stirring for a period to ensure complete ylide formation, add the aldehyde or ketone dropwise at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide.
Visualizing the Reaction Pathways
The distinct stereochemical outcomes of the Wittig reaction with stabilized and non-stabilized ylides can be visualized through their respective reaction mechanisms.
Caption: Wittig reaction pathways for stabilized and non-stabilized ylides.
The experimental workflow also differs significantly based on the type of ylide employed.
Caption: Typical experimental workflows for Wittig reactions.
Conclusion
The choice between a stabilized and a non-stabilized ylide is a critical decision in the planning of an alkene synthesis. Non-stabilized ylides offer high reactivity and are the preferred choice for the synthesis of (Z)-alkenes, particularly from less reactive ketones. However, their instability necessitates careful handling under inert conditions. Stabilized ylides, while less reactive, provide excellent selectivity for (E)-alkenes and are significantly easier to handle, often being commercially available as stable solids.[10] Their lower basicity also imparts greater functional group tolerance.[1] A thorough understanding of these differences, as outlined in this guide, allows for the rational design of synthetic routes to achieve the desired alkene with optimal yield and stereocontrol.
References
- 1. benchchem.com [benchchem.com]
- 2. sciepub.com [sciepub.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. Solved WITTIG REACTION USING A STABILIZED YLIDE: THE | Chegg.com [chegg.com]
A Comparative Guide to the Advantages of Chlorinated Phosphoranes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagent can profoundly impact the efficiency, selectivity, and overall success of a synthetic route. Chlorinated phosphoranes have emerged as a versatile and powerful class of reagents, offering distinct advantages over traditional chlorinating agents in a variety of transformations. This guide provides an objective comparison of chlorinated phosphoranes with alternative methods, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
Core Advantages of Chlorinated Phosphoranes
Chlorinated phosphoranes, such as dichlorotriphenylphosphorane (Ph₃PCl₂) generated in situ from triphenylphosphine and a chlorine source, offer several key benefits:
-
Mild Reaction Conditions: Many reactions involving chlorinated phosphoranes proceed at or below room temperature, preserving sensitive functional groups that might be compromised by harsher reagents like thionyl chloride (SOCl₂) which often requires elevated temperatures.[1][2]
-
High Selectivity: These reagents often exhibit excellent chemoselectivity, allowing for the targeted transformation of one functional group in the presence of others.
-
Stereochemical Control: In reactions like the conversion of alcohols to alkyl chlorides (the Appel reaction), chlorinated phosphoranes typically proceed via an SN2 mechanism, resulting in a predictable inversion of stereochemistry.[3][4] This is a significant advantage for the synthesis of chiral molecules.
-
Versatility: Beyond the classic conversion of alcohols and carboxylic acids, chlorinated phosphoranes are effective in a range of other transformations, including amide synthesis, dehydration reactions, and the opening of epoxides.[5][6][7]
Performance Comparison: Chlorinated Phosphoranes vs. Alternatives
To provide a clear comparison, the following tables summarize the performance of chlorinated phosphoranes against common alternative reagents in key synthetic transformations.
Conversion of Alcohols to Alkyl Chlorides
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The Appel reaction, which utilizes a chlorinated phosphorane generated in situ from triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS), is a prominent method.[3][4]
| Reagent System | Substrate | Conditions | Reaction Time | Yield (%) | Byproducts | Stereochemistry | Ref. |
| PPh₃ / CCl₄ | Primary Alcohol | Reflux | 1-4 h | >90 | Ph₃P=O, CHCl₃ | Inversion (SN2) | [3] |
| Secondary Alcohol | Reflux | 2-6 h | 80-90 | Ph₃P=O, CHCl₃ | Inversion (SN2) | [3] | |
| SOCl₂ | Primary Alcohol | Reflux | 2-4 h | ~90 | SO₂, HCl | Inversion (SN2) | [8] |
| Secondary Alcohol | Reflux | 4-8 h | 70-80 | SO₂, HCl | Retention (SNi) or Inversion (with pyridine) | [8] | |
| (COCl)₂ | Primary Alcohol | 0 °C to RT | 1-2 h | >95 | CO, CO₂, HCl | Inversion (SN2) |
Key Observations:
-
Chlorinated phosphoranes (Appel reaction) offer a reliable method for inverting the stereochemistry of secondary alcohols.[3][4]
-
Thionyl chloride can lead to retention of stereochemistry through an SNi mechanism, which can be switched to inversion with the addition of a base like pyridine.[8]
-
Oxalyl chloride is highly effective and produces only gaseous byproducts, simplifying purification.
Conversion of Carboxylic Acids to Acid Chlorides
The synthesis of acid chlorides is crucial for activating carboxylic acids towards nucleophilic attack. Phosphorus pentachloride (PCl₅) is a classic example of a chlorinated phosphorane used for this purpose.[9]
| Reagent | Substrate | Conditions | Reaction Time | Yield (%) | Byproducts | Ref. |
| PCl₅ | Aliphatic Acid | Room Temp. | 1-2 h | >90 | POCl₃, HCl | [9] |
| Aromatic Acid | Room Temp. | 1-3 h | >90 | POCl₃, HCl | [9] | |
| SOCl₂ | Aliphatic Acid | Reflux | 2-4 h | >90 | SO₂, HCl | [10] |
| Aromatic Acid | Reflux | 4-6 h | 85-95 | SO₂, HCl | [10] | |
| (COCl)₂ | Aliphatic Acid | Room Temp. | 1-2 h | >95 | CO, CO₂, HCl | [11] |
| Aromatic Acid | Room Temp. | 1-3 h | >95 | CO, CO₂, HCl | [11] |
Key Observations:
-
Phosphorus pentachloride is a powerful reagent that often works at room temperature. However, the byproduct, phosphoryl chloride (POCl₃), has a high boiling point which can complicate purification.[9]
-
Thionyl chloride is a common and effective reagent, but often requires heating.[10]
-
Oxalyl chloride provides a mild and clean conversion with only gaseous byproducts.[11]
Diverse Applications of Chlorinated Phosphoranes
The utility of chlorinated phosphoranes extends beyond these fundamental transformations, showcasing their versatility in complex molecule synthesis.
Amide Synthesis
Chlorinated phosphoranes can be generated in situ to activate carboxylic acids for the direct synthesis of amides, avoiding the need to isolate the acid chloride. This one-pot procedure is highly efficient.[5][12]
-
Advantages: Mild reaction conditions (often room temperature), good to excellent yields, and tolerance of a wide range of functional groups.[5]
-
Mechanism: The chlorinated phosphorane activates the carboxylic acid to form an acyloxyphosphonium salt, which is then readily attacked by an amine.[5]
Dehydration of Alcohols to Alkenes
Phosphorus oxychloride (POCl₃) in the presence of pyridine is a classic method for the dehydration of alcohols to alkenes, often proceeding under milder conditions than strong acid-catalyzed dehydrations.[13]
-
Advantages: Avoids the strongly acidic conditions that can lead to rearrangements and side reactions. The reaction typically follows an E2 mechanism.[13]
Conversion of Epoxides to Vicinal Dichlorides
Chlorinated phosphoranes, often in combination with a chlorine source, can efficiently open epoxides to furnish vicinal dichlorides.[7][14][15]
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Chloride from a Secondary Alcohol (Appel Reaction)
This protocol describes the conversion of a secondary alcohol to the corresponding alkyl chloride with inversion of stereochemistry using triphenylphosphine and N-chlorosuccinimide (NCS).[4]
Materials:
-
Secondary alcohol (1.0 equiv)
-
Triphenylphosphine (1.1 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the stirred solution.
-
Slowly add NCS portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkyl chloride.
Expected Yield: 80-95%
Protocol 2: Synthesis of an Acid Chloride from a Carboxylic Acid using PCl₅
This protocol details the conversion of a carboxylic acid to an acid chloride using phosphorus pentachloride.[9]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Phosphorus pentachloride (PCl₅) (1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Stir bar
-
Round-bottom flask with a reflux condenser and gas outlet
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a stir bar and a reflux condenser connected to a gas trap (to neutralize the evolved HCl).
-
Under an inert atmosphere, add the carboxylic acid and the anhydrous solvent to the flask.
-
Slowly add the phosphorus pentachloride portion-wise to the stirred solution at room temperature. The reaction is often exothermic and will evolve HCl gas.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the evolution of HCl ceases. Gentle heating may be required for less reactive acids.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the solvent and the byproduct POCl₃ under reduced pressure. For higher boiling acid chlorides, fractional distillation may be necessary to separate the product from POCl₃.
Expected Yield: >90%
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows involving chlorinated phosphoranes.
Figure 1: Mechanism of the Appel Reaction.
Figure 2: Workflow for Acid Chloride Synthesis.
Figure 3: Decision Logic for Reagent Selection.
Conclusion
Chlorinated phosphoranes represent a valuable toolkit for the modern synthetic chemist. Their mild reaction conditions, high selectivity, and predictable stereochemical outcomes offer significant advantages over many traditional chlorinating agents. While considerations such as cost and the removal of phosphorus-containing byproducts must be taken into account, the versatility and efficacy of these reagents in a wide array of synthetic transformations make them an indispensable option for the synthesis of complex molecules in research, discovery, and development settings. This guide provides a foundation for the informed selection and application of chlorinated phosphoranes, empowering chemists to optimize their synthetic routes and achieve their molecular targets with greater precision and control.
References
- 1. jk-sci.com [jk-sci.com]
- 2. scribd.com [scribd.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and halogenoalkanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. iajpr.com [iajpr.com]
- 13. studylib.net [studylib.net]
- 14. Synthesis of Vicinal Dichlorides via Activation of Aliphatic Terminal Epoxides with Triphosgene and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Vicinal Dichlorides via Activation of Aliphatic Terminal Epoxides with Triphosgene and Pyridine [organic-chemistry.org]
A Comparative Guide to the Synthesis of Chloro-α,β-Unsaturated Ketones: A Cost-Benefit Analysis of 3-Chloro-2-oxopropylidene triphenylphosphorane
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon double bonds is a critical step. When the target molecule is a chloro-substituted α,β-unsaturated ketone, a key synthon in various pharmaceutical and agrochemical compounds, the choice of olefination reagent is paramount to the efficiency, cost-effectiveness, and scalability of the synthesis. This guide provides a comprehensive cost-benefit analysis of using the Wittig reagent, 3-Chloro-2-oxopropylidene triphenylphosphorane, and compares its performance with a primary alternative, the Horner-Wadsworth-Emmons (HWE) reagent, diethyl (2-chloroacetyl)phosphonate.
Executive Summary
The synthesis of chloro-α,β-unsaturated ketones can be effectively achieved using either the Wittig reaction with this compound or the Horner-Wadsworth-Emmons (HWE) reaction with diethyl (2-chloroacetyl)phosphonate. While both methods can yield the desired product, the HWE approach generally presents a more favorable cost-benefit profile for most applications. The primary advantages of the HWE reaction lie in its significantly easier product purification due to the water-soluble nature of its phosphate byproduct, and typically higher yields of the thermodynamically favored (E)-isomer. The Wittig reaction, while a powerful tool, is often hampered by the challenging removal of the triphenylphosphine oxide byproduct, which can necessitate time-consuming and costly chromatographic purification.
Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons
The following tables summarize the key comparative aspects of the two olefination methods for the synthesis of a representative chloro-α,β-unsaturated ketone from an aldehyde.
Table 1: Reagent and Reaction Characteristics
| Feature | This compound (Wittig) | Diethyl (2-chloroacetyl)phosphonate (HWE) |
| Reagent Type | Phosphorus Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (TPPO) | Diethyl phosphate salt |
| Byproduct Properties | Non-polar, often crystalline, organic-soluble | Water-soluble salt |
| Purification Method | Often requires column chromatography; precipitation techniques can be employed[1][2][3] | Simple aqueous extraction[4][5][6] |
| Stereoselectivity | Stabilized ylides tend to favor (E)-alkenes, but mixtures are common[7] | Generally high (E)-selectivity[8][9][10] |
| Reactivity | Generally less reactive than HWE reagents with hindered ketones | More nucleophilic and reactive, suitable for a wider range of aldehydes and ketones[4][5][11] |
Table 2: Cost and Efficiency Analysis (Qualitative and Estimated Quantitative)
| Parameter | This compound (Wittig) | Diethyl (2-chloroacetyl)phosphonate (HWE) |
| Reagent Synthesis | Two steps: Triphenylphosphine + Chloroacetyl chloride -> Phosphonium salt; Deprotonation -> Ylide | One step (Arbuzov reaction): Triethyl phosphite + Chloroacetyl chloride |
| Typical Reaction Yield | 60-85% (Estimated) | 75-95% (Estimated) |
| Purification Cost | High (due to potential need for chromatography, solvent usage, and time) | Low (simple liquid-liquid extraction) |
| Time Efficiency | Lower (longer purification time) | Higher (faster workup) |
| Scalability | More challenging due to byproduct removal on a large scale[1] | More readily scalable |
| Overall Cost-Effectiveness | Moderate | High |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of a chloro-α,β-unsaturated ketone using both the Wittig and HWE reagents.
Protocol 1: Wittig Reaction with this compound
Reaction: Synthesis of (E/Z)-1-chloro-4-phenylbut-1-en-3-one
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (1-chloro-2-oxopropyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide, this compound. The formation of a colored solution is often indicative of ylide generation.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the (E) and (Z) isomers of 1-chloro-4-phenylbut-1-en-3-one.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with Diethyl (2-chloroacetyl)phosphonate
Reaction: Synthesis of (E)-1-chloro-4-phenylbut-1-en-3-one
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF. Add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Carbanion Formation: Cool the suspension to 0 °C and add diethyl (2-chloroacetyl)phosphonate (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for another 30 minutes to ensure complete deprotonation.
-
Reaction with Aldehyde: Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product. The crude product is often of high purity, with the diethyl phosphate byproduct remaining in the aqueous layer. If necessary, further purification can be achieved by flash column chromatography, though it is often not required.
-
Visualization of Reaction Pathways and Workflows
To further elucidate the differences between these two synthetic routes, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and experimental workflows.
Caption: Reaction mechanisms of the Wittig and HWE reactions for chloro-α,β-unsaturated ketone synthesis.
Caption: Comparison of experimental workflows for the Wittig and HWE reactions.
Conclusion
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. differencebetween.com [differencebetween.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to the Applications of 3-Chloro-2-oxopropylidene triphenylphosphorane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-2-oxopropylidene triphenylphosphorane is a versatile reagent in organic synthesis, primarily utilized in the formation of carbon-carbon double bonds through the Wittig reaction and as a key building block for the synthesis of various heterocyclic compounds. This guide provides a comparative overview of its applications, performance against alternative reagents, and detailed experimental protocols for key transformations.
I. Synthesis of α,β-Unsaturated Chloromethyl Ketones
This compound serves as an effective reagent for the synthesis of α,β-unsaturated chloromethyl ketones via the Wittig reaction with various aldehydes. This transformation is valuable for introducing a functionalized three-carbon unit into organic molecules.
Performance Comparison with Horner-Wadsworth-Emmons Reagents
A primary alternative to the Wittig reaction for the synthesis of α,β-unsaturated ketones is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction typically employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction.[1][2][3] This often leads to higher yields and easier purification, as the phosphate byproduct is water-soluble.[1]
Below is a comparative table illustrating the performance of this compound against a representative HWE reagent, diethyl (2-chloroacetyl)phosphonate, in the synthesis of a model α,β-unsaturated chloromethyl ketone.
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for the Synthesis of (E)-1-chloro-4-phenylbut-3-en-2-one
| Reagent | Aldehyde | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzaldehyde | NaH | THF | 12 h | 75 | [Hypothetical Data] |
| Diethyl (2-chloroacetyl)phosphonate | Benzaldehyde | NaH | THF | 4 h | 90 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the general performance differences between the two methodologies. Actual yields may vary depending on specific reaction conditions and substrates.
Experimental Protocol: Wittig Reaction with this compound
This protocol describes the general procedure for the reaction of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add this compound (1.0 mmol) portionwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the resulting ylide solution to 0 °C and add a solution of the substituted benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α,β-unsaturated chloromethyl ketone.
Reaction Workflow
References
A Comparative Guide to the Synthesis of Functionalized Pyrazoles Using 3-Chloro-2-oxopropylidene triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of functionalized pyrazoles utilizing 3-Chloro-2-oxopropylidene triphenylphosphorane, benchmarked against established alternative methods. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to inform synthetic strategy and decision-making in drug discovery and development.
Case Study: Synthesis of 4-(Chloromethyl)-1,5-diaryl-1H-pyrazoles
A key application of this compound is in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological interest. A notable example is the reaction with arylhydrazonoyl chlorides to yield 4-(chloromethyl)-1,5-diaryl-1H-pyrazoles. This method provides a direct route to pyrazoles with a functionalized chloromethyl group at the 4-position, a versatile handle for further synthetic modifications.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 4-(chloromethyl)-1,5-diaryl-1H-pyrazoles.
Performance Comparison with Alternative Methods
The synthesis of pyrazoles can be achieved through various established methods. Here, we compare the utility of this compound with two classical and widely used alternatives: the Knorr Pyrazole Synthesis and the 1,3-Dipolar Cycloaddition.
| Method | Key Reagents | General Yields | Key Advantages | Key Disadvantages |
| Using this compound | This compound, Arylhydrazonoyl chlorides | 70-85% | Direct introduction of a functionalized chloromethyl group; Good to excellent yields. | Requires synthesis of the phosphorane reagent; Potential for side reactions. |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | 60-95%[1] | Readily available starting materials; High yields for a wide range of substrates.[1] | Lack of regioselectivity with unsymmetrical dicarbonyls; Can require harsh reaction conditions. |
| 1,3-Dipolar Cycloaddition | Nitrile imines (from hydrazonoyl halides), Alkynes | 70-95%[2][3] | High regioselectivity; Mild reaction conditions.[2][3] | Requires in-situ generation of the nitrile imine; Availability of substituted alkynes can be a limitation. |
Experimental Protocols
Synthesis of 4-(Chloromethyl)-1,5-diaryl-1H-pyrazoles (General Procedure)
This protocol is a generalized procedure based on the reaction of this compound with arylhydrazonoyl chlorides.
Materials:
-
This compound
-
Substituted arylhydrazonoyl chloride
-
Triethylamine
-
Dry benzene
-
Silica gel for column chromatography
-
Appropriate solvents for recrystallization (e.g., ethanol, methanol)
Procedure:
-
A solution of the appropriate arylhydrazonoyl chloride (10 mmol) and this compound (10 mmol) in dry benzene (50 mL) is prepared.
-
Triethylamine (1.4 mL, 10 mmol) is added to the solution.
-
The reaction mixture is heated at reflux for 5-8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with a small amount of methanol, and the precipitated triphenylphosphine oxide is filtered off.
-
The filtrate is concentrated, and the resulting solid is purified by column chromatography on silica gel using an appropriate eluent system.
-
The purified product is recrystallized from a suitable solvent to afford the pure 4-(chloromethyl)-1,5-diaryl-1H-pyrazole.
Alternative Protocol: Knorr Pyrazole Synthesis (General Procedure)
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Glacial acetic acid
Procedure:
-
The 1,3-dicarbonyl compound (10 mmol) is dissolved in glacial acetic acid (20 mL).
-
The hydrazine derivative (10 mmol) is added dropwise to the solution with stirring.
-
The reaction mixture is heated at reflux for 2-4 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazole.[1]
Alternative Protocol: 1,3-Dipolar Cycloaddition (General Procedure)
Materials:
-
Hydrazonoyl halide (e.g., N-aryl-C-ethoxycarbonylhydrazonoyl chloride)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Triethylamine
-
Dry solvent (e.g., toluene, THF)
Procedure:
-
A solution of the hydrazonoyl halide (10 mmol) and the alkyne (12 mmol) in a dry solvent (50 mL) is prepared.
-
Triethylamine (1.5 mL, 11 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The precipitated triethylamine hydrochloride is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pure pyrazole derivative.[2][3]
Biological Significance and Potential Signaling Pathway Involvement
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8] The functionalized pyrazoles synthesized using this compound, particularly those with a chloromethyl group, can serve as precursors for a variety of pharmacologically active molecules. For instance, the chloromethyl group can be readily displaced by nucleophiles to introduce diverse functionalities, potentially modulating the compound's interaction with biological targets.
One potential area of application for these compounds is in the development of novel antimicrobial agents. The pyrazole scaffold is a known pharmacophore in several antimicrobial drugs. The mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Caption: A potential mechanism of antimicrobial action for pyrazole derivatives.
This guide highlights the utility of this compound as a valuable reagent in the synthesis of functionalized pyrazoles. While classical methods like the Knorr synthesis and 1,3-dipolar cycloaddition remain highly relevant, the phosphorane-based approach offers a direct route to compounds with a versatile synthetic handle, making it a compelling choice for specific synthetic targets in drug discovery programs. The provided data and protocols serve as a practical resource for researchers to evaluate and implement these synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Chloro-2-oxopropylidene triphenylphosphorane: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Chloro-2-oxopropylidene triphenylphosphorane, a compound utilized in synthetic organic chemistry.[1] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to institutional and local environmental regulations is mandatory.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. This compound is an organophosphorus ylide and should be treated as a hazardous substance.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3]
Hazard Summary: While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds exhibit hazards including skin irritation, serious eye irritation, and respiratory irritation if inhaled.[3] It is prudent to assume this compound shares similar toxicological properties.
| Safety and Handling Data | Guideline | Primary Hazards |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat. | Skin Irritation, Eye Irritation |
| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood. | Respiratory Irritation, Inhalation Toxicity |
| Handling Procedures | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[3] | Dermal and Inhalation Exposure |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[3] | Chemical Instability |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Small Spills:
-
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory and alert institutional safety personnel (e.g., Environmental Health and Safety - EHS).
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Await Professional Response: Do not attempt to clean up a large spill without the assistance of trained emergency responders.
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, absorbent), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable to prevent leaks or spills.
-
-
Waste Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity and date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by the institution's EHS or a licensed hazardous waste disposal contractor.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS office.
-
The waste will be transported to a licensed facility for final disposal, which is typically incineration at high temperatures to ensure complete destruction.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Chloro-2-oxopropylidene triphenylphosphorane
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Chloro-2-oxopropylidene triphenylphosphorane (CAS No. 13605-66-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance. This compound is an organophosphorus reagent utilized in synthetic organic chemistry and requires careful handling to mitigate potential health risks.[1]
Hazard Identification and Classification
This compound presents several health hazards. It is harmful if inhaled, causes skin irritation, and can lead to serious eye irritation.[2] Additionally, it may cause respiratory irritation.
Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Safety Goggles / Face Shield | Goggles must be tightly fitting. A face shield should be worn in situations with a high risk of splashing. |
| Skin & Body Protection | Chemical-Resistant Gloves | Inspect gloves for any signs of degradation or puncture before use. |
| Lab Coat | A lab coat or chemical-resistant apron should be worn.[3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use only outdoors or in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, mist, vapors, or spray.[4]
-
Wash hands and face thoroughly after handling.[4]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.[2]
Storage Procedures:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store locked up.[2]
Emergency First Aid Measures
Immediate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][5] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[2] Call a POISON CENTER or doctor/physician immediately. |
Disposal Plan
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Contaminated Materials: Any equipment, clothing, or absorbent materials that have come into contact with this compound should be treated as hazardous waste.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the chemical to enter drains or waterways.
Experimental Protocol: Wittig Reaction
The following is a generalized protocol for a Wittig reaction using this compound. All steps must be performed in a certified chemical fume hood while wearing the appropriate PPE.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Aldehyde or ketone
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: Ensure the reaction vessel is dry and free of contaminants.
-
Reagent Addition: Under an inert atmosphere, suspend this compound in the anhydrous solvent.
-
Reaction Initiation: Add the aldehyde or ketone to the suspension.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Workup: Once the reaction is complete, quench the reaction mixture and proceed with standard extraction and purification procedures.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the reagent.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
